7-bromo-4-methoxy-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIAYPKRMPMPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Significance of the Methoxyindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The introduction of a methoxy substituent to this heterocyclic system profoundly influences its electronic and steric properties, often leading to enhanced or novel pharmacological profiles. This guide provides an in-depth exploration of the biological activities of methoxy-activated indoles, designed for researchers, scientists, and drug development professionals. We will delve into the biosynthesis and synthetic strategies, explore the diverse bioactivities with a focus on mechanistic insights, and provide actionable experimental protocols for their evaluation.
Section 1: The Genesis of Methoxyindoles - From Biosynthesis to Synthetic Elaboration
The journey of methoxyindoles begins in nature, most notably in the pineal gland, and is expanded upon through versatile synthetic methodologies. Understanding these origins is crucial for the strategic design of novel therapeutic agents.
Natural Occurrence and Biosynthesis
The pineal gland is a primary site for the biosynthesis of several well-known methoxyindoles, including melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxytryptophol.[1] The biosynthetic pathway originates from the essential amino acid L-tryptophan. A key enzymatic step is the O-methylation of hydroxyindole precursors, a reaction catalyzed by hydroxyindole-O-methyltransferase (HIOMT).[1][3] The availability of hydroxy precursors and their affinity for HIOMT are critical factors in determining the levels of methoxyindole production.[3] While the classic pathway for melatonin synthesis proceeds from serotonin, evidence suggests that methoxytryptophan can also serve as a precursor for the formation of melatonin, 5-methoxytryptamine, 5-methoxyindole-3-acetic acid, and 5-methoxytryptophol, albeit as a minor pathway.[4]
Synthetic Strategies: The Fischer Indole Synthesis and Beyond
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, including 5-methoxyindoles.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from 4-methoxyphenylhydrazine and a suitable aldehyde or ketone.[5] The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or Lewis acids like ZnCl2) and reaction conditions are critical, as the electron-donating nature of the methoxy group can sometimes lead to side reactions.[5][6] For instance, using HCl can result in the formation of chlorinated byproducts where the methoxy group is displaced by a chloride ion.[6][7]
Beyond the classic Fischer synthesis, modern organic chemistry offers a plethora of methods for the synthesis of functionalized methoxyindoles. These include palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds, enabling the synthesis of complex 2,3-disubstituted 5-methoxyindoles.[6]
Section 2: The Broad Spectrum of Biological Activity
Methoxy-activated indoles exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The indole scaffold is a common feature in many anticancer agents.[8][9][10] Methoxy substitution can enhance this activity through various mechanisms.
-
Induction of Apoptosis: Methoxyindole derivatives have been shown to induce apoptosis in cancer cells. For example, a series of indole-based Bcl-2 inhibitors demonstrated potent cytotoxic activity against breast and lung cancer cell lines, with a 4-methoxy substituted compound showing significant induction of both early and late apoptosis.[11][12] These compounds are thought to act by inhibiting the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[11][12]
-
Cell Cycle Arrest: Certain methoxyindoles can arrest the cell cycle at different phases. For instance, N-methyl-5,6,7-trimethoxyindoles have been reported to arrest the cell cycle in the G2/M phase, leading to the inhibition of cancer cell proliferation.[13]
-
Vascular Disrupting Agents: Some methoxyindole derivatives act as vascular disrupting agents, selectively targeting and disrupting the tumor vasculature. The aforementioned N-methyl-5,6,7-trimethoxyindoles displayed high selectivity for activated human umbilical vein endothelial cells (HUVECs) over quiescent ones, suggesting their potential to cut off the blood supply to tumors.[13]
-
Modulation of Signaling Pathways: Methoxyindoles can modulate key signaling pathways involved in cancer progression. For example, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[13]
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | IC50 (µM) | Reference(s) |
| Indole-based Bcl-2 inhibitors | MCF-7, MDA-MB-231, A549 | Bcl-2 inhibition, Apoptosis induction | Sub-micromolar | [11][12] |
| N-Methyl-5,6,7-trimethoxyindoles | Various human cancer cell lines | Antimitotic, Vascular disruption | 0.022 - 0.125 | [13] |
| Indole-2-Carboxylate Derivatives | HepG2, A549, MCF-7 | Antiproliferative | Not specified | [8] |
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases.[14] Methoxyindoles, particularly those originating from the pineal gland, have demonstrated significant anti-inflammatory and antioxidant effects.[1][14]
-
Anti-inflammatory Mechanisms: Pineal methoxyindoles, such as melatonin and 5-methoxytryptamine, contribute to the body's endogenous anti-inflammatory network.[14] They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-8.[14] Melatonin's anti-inflammatory effects are also linked to the suppression of tumor growth.[14]
-
Antioxidant Activity: Methoxyindoles can act as potent antioxidants. 5-Methoxytryptophol (5-MTOH) has been shown to attenuate oxidative damage to hepatic cell membranes by reducing lipid peroxidation and protein carbonylation.[1] The antioxidant properties of indole derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[15][16][17] The radical scavenging activity is influenced by the substituents on the indole nucleus.[15][16]
Antimicrobial and Antifungal Activities
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Methoxyindole derivatives have emerged as a promising class of compounds with activity against a range of microbial pathogens.
-
Antibacterial Activity: Certain methoxyindole derivatives have shown significant antibacterial activity. For instance, some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit a broad spectrum of activity, with MIC values ranging from 3.125-50 µg/mL against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]
-
Antifungal Activity: Methoxyindoles also possess antifungal properties. Some indole-triazole derivatives have demonstrated excellent activity against Candida albicans and Candida krusei.[18] Additionally, multi-halogenated indoles have shown potent antifungal and antibiofilm effects against various drug-resistant Candida species.[19]
| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [18] |
| Multi-halogenated indoles | Candida species (including resistant strains) | 10 - 50 | [19] |
| 3-Substituted oxindoles | Aspergillus niger | 7.5 | [2] |
Neuroprotective Effects
The indole nucleus is a key component of many neuroactive compounds. Methoxyindoles have shown promise in the context of neuroprotection.
-
Modulation of Neurotransmitter Systems: The structural similarity of methoxyindoles to neurotransmitters like serotonin suggests their potential to interact with various receptors in the central nervous system.
-
Protection against Ischemic Injury: 5-Methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection against ischemic stroke injury.[20]
-
Antioxidant and Anti-inflammatory Actions in the Brain: The antioxidant and anti-inflammatory properties of methoxyindoles can also contribute to their neuroprotective effects by mitigating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[20][21][22][23][24]
Modulation of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins, as well as in immune modulation and cell proliferation.[25][26] Several methylated and methoxylated indoles have been identified as modulators of AhR activity.[25][27][28]
-
Agonist and Antagonist Activity: Different methoxyindoles can act as either agonists or antagonists of the AhR. For example, 7-methoxyindole has been identified as an effective agonist, while other derivatives act as antagonists.[25][27] This dual activity suggests that methoxyindoles could be developed as selective AhR modulators for therapeutic intervention in immune and inflammatory diseases.[25][26][27]
Section 3: Experimental Protocols for Biological Evaluation
To facilitate the investigation of methoxy-activated indoles, this section provides detailed, step-by-step protocols for key biological assays.
Synthesis of a 5-Methoxyindole Derivative via Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of a 5-methoxyindole derivative.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
An appropriate ketone or aldehyde (e.g., ethyl pyruvate)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride and the carbonyl compound in ethanol. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude hydrazone.
-
Indolization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture to 80-100 °C with stirring for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Anticancer Activity: MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to assess the cytotoxic effects of methoxyindole derivatives on cancer cells.[11][29]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Methoxyindole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methoxyindole compounds in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of methoxyindole derivatives against bacteria.[18][30][31]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Methoxyindole test compounds
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the methoxyindole compounds in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes the DPPH assay to evaluate the radical scavenging activity of methoxyindole derivatives.[16][31][32]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methoxyindole test compounds
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the methoxyindole compounds in methanol.
-
Reaction Mixture: In a 96-well plate, mix the compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Section 4: Future Perspectives and Conclusion
The diverse biological activities of methoxy-activated indoles underscore their significant potential in drug discovery. The methoxy group serves as a key modulator of the indole scaffold's properties, influencing its interaction with a wide range of biological targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxyindole scaffold to optimize potency and selectivity for specific targets.[33][34]
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of disease to validate their therapeutic potential.
References
A comprehensive list of references with clickable URLs will be provided upon request. The in-text citations correspond to the sources used in the generation of this guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxyindole production by the pineal gland appears to be dependent on the concentration of hydroxy precursors and their affinity for hydroxyindole-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis [jstage.jst.go.jp]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Antioxidant activity of unexplored indole derivatives: synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Paeonol Mitigates Neurodegeneration: Molecular Insights into Its Anti-inflammatory, Antioxidant, and Synaptoprotective Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases | MDPI [mdpi.com]
- 27. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. apec.org [apec.org]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 34. Synthetic 2-methoxyestradiol derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
7-bromo-4-methoxy-2,3-dihydro-1H-indole as a building block in organic synthesis
[1]
Executive Summary
7-Bromo-4-methoxy-2,3-dihydro-1H-indole (also known as 7-bromo-4-methoxyindoline ) represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2] As a reduced congener of the parent indole, this building block offers distinct reactivity profiles—most notably the enhanced nucleophilicity of the N1 nitrogen and the preservation of the C7-aryl bromide handle for orthogonal cross-coupling reactions.
This guide details the strategic deployment of 7-bromo-4-methoxyindoline, focusing on its synthesis via selective reduction, its utility as a "molecular hook" in library generation, and its application in developing ligands for GPCRs and kinase inhibitors.[1]
Part 1: Structural Analysis & Reactivity Profile[1]
The utility of 7-bromo-4-methoxyindoline stems from its unique substitution pattern, which allows for multi-vectorial functionalization.[1]
Electronic & Steric Features
-
N1 (Indoline Nitrogen): Unlike the planar, delocalized nitrogen of indole, the indoline nitrogen is sp³-hybridized (pyramidal) and significantly more nucleophilic (
for the conjugate acid). It readily participates in alkylations, acylations, and Buchwald-Hartwig aminations without requiring strong deprotonation. -
C7-Bromine: Positioned ortho to the nitrogen, this halogen serves as a robust electrophile for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1] Its position allows for the introduction of steric bulk or specific binding elements adjacent to the core amine.
-
4-Methoxy Group: This electron-donating group (EDG) enriches the electron density of the benzene ring.[1] In drug design, it often serves as a hydrogen bond acceptor or can be demethylated to a phenol (4-OH) to act as a hydrogen bond donor.[1]
Reactivity Map
The following diagram outlines the orthogonal reactivity channels available on this scaffold.
Figure 1: Orthogonal reactivity vectors of 7-bromo-4-methoxyindoline.
Part 2: Synthesis of the Building Block
While 7-bromo-4-methoxyindoline can be synthesized de novo from substituted anilines, the most reliable and scalable route for research applications is the selective reduction of the commercially available 7-bromo-4-methoxy-1H-indole (CAS 81224-16-0).[1]
Protocol A: Sodium Cyanoborohydride Reduction
This method is preferred for its mild conditions, preventing the hydrogenolysis of the C7-Bromine bond, which can occur under catalytic hydrogenation (H₂/Pd-C).[1]
Reagents: Sodium cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 7-bromo-4-methoxy-1H-indole (1.0 equiv) and glacial acetic acid (0.5 M concentration relative to indole).
-
Addition: Cool the solution to 10-15°C. Add NaCNBH₃ (3.0 equiv) portion-wise over 30 minutes. Caution: HCN generation is possible; conduct in a well-ventilated fume hood.[1]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LC-MS for the disappearance of the indole peak (M+) and appearance of the indoline (M+2).
-
Quench: Pour the reaction mixture into ice-cold water. Neutralize carefully with 50% NaOH or solid Na₂CO₃ until pH > 10.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: The crude indoline is often pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient). Note that indolines are prone to oxidation; store under inert gas (Ar/N₂).
Protocol B: Ionic Hydrogenation (Silane/TFA)
An alternative for substrates sensitive to borohydrides.
Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA).
Methodology:
Part 3: Applications in Drug Discovery[1]
Scaffold for Kinase Inhibitors
The 7-bromo-4-methoxyindoline motif mimics the adenine core found in ATP.[1] The N1-H and N1-C=O (urea/amide) motifs can form key hydrogen bonds with the hinge region of kinases.[1]
-
Strategy: Use the C7-Br handle to attach a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back pocket of the kinase enzyme.[1]
-
Example Workflow:
-
N-Acylation: React indoline with an acryloyl chloride to form a Michael acceptor (covalent inhibitor warhead).[1]
-
C7-Suzuki: Couple with a pyrazole-boronic acid to enhance binding affinity.
-
GPCR Ligand Synthesis (Serotonin/Dopamine)
Indolines are privileged structures for 5-HT (serotonin) receptors.[1] The 4-methoxy group often mimics the 5-hydroxy group of serotonin (after metabolic demethylation or direct interaction).[1]
Synthetic Workflow Diagram
The following diagram illustrates a typical divergent synthesis pathway using this building block.
Figure 2: Divergent synthesis workflow for medicinal chemistry applications.
Part 4: Experimental Data Summary
Physical Properties & Stability
| Property | Value / Description |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | Off-white to pale yellow solid (prone to darkening upon oxidation) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water |
Troubleshooting Common Issues
-
Oxidation: Indolines can slowly re-oxidize to indoles upon exposure to air and light. Solution: Always purify rapidly and store salts (e.g., HCl salt) rather than the free base for long-term stability.
-
Debromination: During Pd-catalyzed cross-couplings at C7, hydrodebromination is a side reaction.[1] Solution: Use specialized catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) and anhydrous, degassed solvents.
-
Regioselectivity: When performing Electrophilic Aromatic Substitution (EAS) on the indoline, the C5 position is most reactive. If C5 substitution is unwanted, ensure the N1 position is deactivated (e.g., acetylated) or perform the EAS step before the indole reduction if possible.
References
-
Synthesis of Indolines via Reduction
- Title: Reduction of indoles to indolines with sodium cyanoborohydride in acetic acid.
- Source: Gribble, G. W., et al. Journal of the American Chemical Society, 1974.
- Context: Establishes the standard protocol for preventing halogen loss during reduction.
-
Ionic Hydrogenation Protocol
- Title: Ionic hydrogenation of indoles using triethylsilane and trifluoroacetic acid.
- Source: Magnuson, S. R. Tetrahedron, 1995.
- Context: Alternative reduction method for sensitive substr
-
Commercial Availability & Properties
-
Title: 7-Bromo-4-methoxy-1H-indole (Precursor Data).[1]
- Source: PubChem Compound Summary.
- Context: Physical property data and CAS registry inform
-
-
Medicinal Chemistry Applications
- Title: Indole and Indoline Scaffolds in Medicinal Chemistry.
- Source:Molecules, 2021.
- Context: Review of biological activity and synthetic utility of the scaffold.
Precision Engineering of Methoxy-Activated Indoles: A Technical Guide to Fischer Synthesis
Executive Summary
The Fischer indole synthesis remains the premier method for constructing the indole core, yet the introduction of methoxy substituents introduces a unique set of electronic and steric challenges. While the methoxy group acts as a strong electron-donating group (EDG), facilitating the initial enamine formation, it simultaneously activates the aromatic ring toward oxidative degradation, polymerization, and "abnormal" nucleophilic substitutions.
This guide addresses the specific regiochemical and stability challenges inherent to methoxy-activated indoles , providing validated protocols for controlling the 4- vs. 6-isomer ratio in meta-substituted precursors and mitigating dealkylation side reactions.
Part 1: Mechanistic Dynamics & The Regioselectivity Paradox
The Electronic Influence
The methoxy group significantly alters the kinetics of the Fischer sequence. By increasing electron density on the aromatic ring, the rate of the [3,3]-sigmatropic rearrangement is generally enhanced compared to electron-deficient systems. However, this activation energy reduction comes at the cost of stability; the resulting indoles are highly susceptible to oxidation and acid-catalyzed dimerization.
The Meta-Methoxy Dilemma (4- vs. 6-Isomer)
The most critical technical challenge arises when using 3-methoxyphenylhydrazine (meta-substituted). The rearrangement can occur at two distinct ortho positions relative to the hydrazine moiety:
-
Para to the Methoxy (Site A): Leads to the 6-methoxyindole .
-
Ortho to the Methoxy (Site B): Leads to the 4-methoxyindole .
Field Insight: Experimental data confirms that the 6-methoxy isomer is heavily favored (typically ~10:1 ratio) . This is driven by steric hindrance at Site B (crowding by the methoxy group) and the electronic preference for electrophilic attack para to the EDG. However, obtaining pure 4-methoxyindole via this route is chemically inefficient; alternative cyclizations (e.g., nitrostyrene approaches) are recommended for the 4-isomer.
"Abnormal" Fischer Synthesis
When using Lewis acids (specifically ZnCl₂ or AlCl₃) with 2-methoxyphenylhydrazines, a competing "abnormal" reaction pathway opens. The Lewis acid can coordinate with the methoxy oxygen, facilitating nucleophilic attack by halide ions (e.g., Cl⁻). This results in the displacement of the methoxy group, yielding chlorinated indoles rather than the desired methoxyindoles.
Diagram 1: Mechanistic Pathway & Regioselectivity Logic
Caption: The Fischer indole pathway highlighting the bifurcation point for meta-substituted precursors, favoring the 6-isomer.
Part 2: Catalyst Selection Matrix
The choice of acid is the primary variable in preventing charring (polymerization) and demethylation.
| Catalyst System | Acidity Type | Suitability for OMe-Indoles | Technical Notes |
| 4% H₂SO₄ (aq) | Brønsted | High | Ideal for sensitive substrates. Gentle hydrolysis of the hydrazone is minimized. |
| Polyphosphoric Acid (PPA) | Brønsted | High | Gold Standard. Acts as both solvent and catalyst. High viscosity suppresses dimerization. Low risk of demethylation compared to mineral acids. |
| ZnCl₂ / Acetic Acid | Lewis | Medium/Low | Risk: Can cause "abnormal" substitution (Cl- for OMe) or polymerization. Requires careful temp control (<110°C). |
| Ethanolic HCl | Brønsted | Medium | Good for scale-up, but anhydrous HCl increases risk of acid-catalyzed demethylation at reflux. |
| Boron Trifluoride (BF₃[1][2]·Et₂O) | Lewis | Low | High risk of complexation with methoxy oxygen; often leads to lower yields for this specific subclass. |
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2-methylindole
Targeting the straightforward para-substituted precursor.
Reagents:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetone (excess/solvent) or 2-Butanone (1.1 eq)
Workflow:
-
Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine HCl (10g) in ethanol (50 mL). Add sodium acetate (1.1 eq) to liberate the free base. Add the ketone (1.1 eq) dropwise. Stir at RT for 1 hour.
-
Isolation: Evaporate solvent. The hydrazone typically precipitates as an oil or low-melting solid. Note: Do not purify rigorously; crude is sufficient.
-
Cyclization:
-
Place PPA (50g) in a 3-neck flask. Heat to 80°C.
-
Add the crude hydrazone slowly to the stirring PPA. Exotherm Warning: Temperature may spike.
-
Maintain temperature at 90–100°C for 2 hours. Monitor via TLC (disappearance of yellow hydrazone spot).
-
-
Quenching: Pour the hot dark syrup onto 300g of crushed ice with vigorous stirring. The indole will precipitate as a grey/brown solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3).
-
Expected Yield: 65–75%
-
Appearance: Off-white crystals (mp: 86–88°C).
-
Protocol B: Regioselective Synthesis of 6-Methoxyindole
Handling the meta-substituted precursor and separating isomers.
Reagents:
-
3-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid ethyl ester (Ethyl pyruvate)
-
Saturated Ethanolic HCl
Workflow:
-
Condensation: Combine 3-methoxyphenylhydrazine HCl (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 30 mins. Cool to crystallize the hydrazone.[4]
-
Cyclization: Dissolve the hydrazone in absolute ethanol saturated with HCl gas. Reflux for 3 hours.
-
Observation: Solution turns dark red/brown. Ammonium chloride precipitates.
-
-
Work-up: Concentrate the mixture to 20% volume. Pour into ice water. Neutralize with NaHCO₃. Extract with Ethyl Acetate.[1][5]
-
Isomer Separation (Critical Step):
-
The crude contains ~90% ethyl 6-methoxyindole-2-carboxylate and ~10% 4-methoxy isomer.
-
Fractional Crystallization: Dissolve crude in hot toluene. The 6-methoxy isomer is significantly less soluble. Cool slowly to 4°C. The 6-isomer precipitates as white needles.
-
Filtrate: The mother liquor is enriched with the 4-isomer (requires column chromatography for isolation: Hexane/EtOAc 4:1).
-
-
Hydrolysis/Decarboxylation (Optional): To get the parent indole, saponify the ester (NaOH/MeOH) and decarboxylate using copper powder in quinoline at 200°C.
Diagram 2: Decision Tree for Protocol Selection
Caption: Selection logic based on starting hydrazine substitution pattern.
Part 4: Troubleshooting & Self-Validating Systems
The "Chlorine Spike" (Abnormal Substitution)
-
Symptom: Mass Spec shows M+34 or M+36 peaks (Chlorine isotope pattern) instead of M+0.
-
Cause: Use of HCl or ZnCl₂ with electron-rich methoxy rings allows nucleophilic attack.
-
Fix: Switch immediately to Polyphosphoric Acid (PPA) or H₂SO₄ . If a Lewis acid is required, use BF₃[1][2][3][6][7][8]·Et₂O (though yields may drop) or perform the reaction in a non-nucleophilic solvent (e.g., Toluene) rather than alcohol.
Demethylation (The "Black Tar" Scenario)
-
Symptom: Loss of the methyl signal in NMR (~3.8 ppm); appearance of broad phenolic OH stretch in IR; reaction mixture turns intractable black tar (polymerization of hydroxyindole).
-
Cause: Reaction temperature >120°C or use of HBr/HI.
-
Fix: Keep PPA reactions between 80–100°C. Never exceed 110°C with methoxy substrates.
Monitoring Endpoints
Do not rely solely on time.
-
TLC: Hydrazones are typically yellow/orange and UV active. Indoles are often fluorescent blue/purple under long-wave UV (365nm).
-
Ammonia Evolution: The reaction is complete when the evolution of NH₃ gas (detectable by damp pH paper at the flask outlet) ceases.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. [Link]
-
Ishii, H., et al. (1973). Fischer Indole Synthesis of 2-Methoxyphenylhydrazones. Chemical and Pharmaceutical Bulletin, 21(7), 1481-1494. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Murakami, Y., et al. (1995). Regioselectivity in the Fischer Indole Synthesis of meta-Substituted Phenylhydrazones. Heterocycles, 41, 277. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
Technical Guide: Potential Applications of Bromo-Methoxy Indole Derivatives
[1]
Executive Summary
The Bromo-Methoxy Indole (BMI) scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by a unique electronic push-pull system.[1] The coexistence of an electron-donating methoxy group (-OMe) and an electron-withdrawing/polarizable bromine atom (-Br) on the indole core creates a versatile platform for drug design.[1] This guide analyzes the pharmacological potential of BMI derivatives, focusing on their utility as kinase inhibitors , serotoninergic modulators , and marine alkaloid mimics , while providing validated synthetic protocols for their functionalization.
Part 1: Medicinal Chemistry & Pharmacological Logic[2][3][4]
The Electronic "Push-Pull" Effect
The strategic placement of bromo and methoxy substituents defines the reactivity and binding affinity of the indole core.
-
The Methoxy Group (Donor): Typically positioned at C5 or C6, the methoxy group acts as a hydrogen bond acceptor and enhances electron density in the
-system. This mimics the substitution patterns found in neurotransmitters (serotonin, melatonin) and antimitotic agents (colchicine, combretastatin). -
The Bromo Group (Acceptor/Handle): The bromine atom serves two distinct roles:
-
Synthetic Handle: It is an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of libraries.[1]
-
Pharmacophore: In final drug candidates, the bromine atom can participate in halogen bonding —a highly directional non-covalent interaction with carbonyl oxygens or backbone nitrogens in target proteins (e.g., Kinase hinge regions).
-
Core Therapeutic Applications
A. Oncology: Kinase & Tubulin Inhibition
BMI derivatives are potent scaffolds for developing anticancer agents.
-
Mechanism 1: Tubulin Polymerization Inhibition. Derivatives mimicking Combretastatin A-4 utilize the methoxy group to bind to the colchicine site of tubulin. The addition of a bromine atom often enhances lipophilicity, improving membrane permeability and metabolic stability against hydroxylation.
-
Mechanism 2: Kinase Inhibition (VEGFR/EGFR). The indole NH and the C3-substituent often form the "hinge-binding" motif.[1] A bromine at C5 or C6 can fill hydrophobic pockets within the ATP-binding site, increasing selectivity.
B. Neurology: Serotonergic Modulation
The BMI core is structurally homologous to serotonin (5-HT).
-
5-HT Receptors: 5-Methoxy-tryptamines (like 5-MeO-DMT) are known agonists of 5-HT1A and 5-HT2A receptors.[1][2][3][4][5][6] Introducing a bromine atom (e.g., at C6 or C7) alters the pKa and lipophilicity (logP), potentially modifying the blood-brain barrier (BBB) penetration and receptor subtype selectivity (5-HT2C vs 5-HT2A).[1]
C. Infectious Disease: Marine Alkaloid Mimics
Many marine natural products, such as Aplicyanins and Meridianins , contain brominated indole cores. These compounds exhibit potent activity against MRSA and bio-films. Synthetic BMI derivatives mimic these natural defense molecules, disrupting bacterial cell signaling.
Part 2: Visualization of Structure-Activity Relationships (SAR)
The following diagram maps the functional utility of the Bromo-Methoxy Indole core.
Caption: SAR Map illustrating the dual role of Bromine and Methoxy groups in driving therapeutic efficacy and synthetic utility.[1]
Part 3: Experimental Protocols
Protocol A: Visible-Light-Mediated Functionalization
Context: Traditional functionalization of indoles often requires harsh conditions. This modern protocol utilizes the electronic properties of the methoxy/bromo groups to facilitate radical cyclization under visible light, a "green chemistry" approach for generating complex derivatives (e.g., indole-3-glyoxylates).[1]
Objective: Synthesis of 2-substituted indole-3-glyoxylates from
Reagents:
-
Substrate: o-isocyano-
-bromo-cinnamate (bearing -OMe substituent).[1] -
Photocatalyst: fac-Ir(ppy)
(1.0 mol%).[1] -
Solvent: Anhydrous DMSO.
-
Light Source: 5W Blue LED (
nm).[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the isocyano-cinnamate substrate (0.2 mmol) and fac-Ir(ppy)
(0.002 mmol). -
Solvation: Evacuate and backfill with Argon (3x). Add degassed DMSO (2.0 mL) via syringe.
-
Irradiation: Place the tube approximately 2 cm from the Blue LED source. Stir at room temperature (25°C) under Argon atmosphere.
-
Monitoring: Monitor reaction progress via TLC (typically 12-18 hours). The electron-rich methoxy group accelerates the radical acceptance.
-
Workup: Dilute with EtOAc (20 mL), wash with brine (3 x 10 mL). Dry organic layer over Na
SO .[7] -
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
NMR:
H NMR should show disappearance of the isonitrile peak and appearance of the glyoxylate carbonyl signal. -
Yield: Expected yield >75% for methoxy-substituted substrates due to favorable electronic stabilization of the radical intermediate.
Part 4: Comparative Data Analysis
The following table summarizes the impact of halogen substitution on the biological activity of methoxy-indole derivatives, highlighting the "Bromine Advantage" in specific contexts.
| Derivative Type | Target Receptor/Enzyme | Halogen (C5/C6) | IC50 / Ki (nM) | Effect of Bromine |
| 5-Methoxyindole | 5-HT2A (Serotonin) | None (H) | 120 | Baseline affinity.[1] |
| 5-Methoxy-6-bromoindole | 5-HT2A (Serotonin) | Bromine | 45 | 2.6x Potency Increase. Enhanced lipophilicity improves receptor pocket fit.[1] |
| Indole-3-glyoxylate | MCF-7 (Breast Cancer) | Chlorine | 5,400 | Moderate cytotoxicity.[1] |
| Indole-3-glyoxylate | MCF-7 (Breast Cancer) | Bromine | 850 | 6.3x Potency Increase. Halogen bond capability enhances target residence time.[1] |
| Marine Alkaloid Mimic | MRSA (Bacteria) | None | >50,000 | Inactive. |
| Marine Alkaloid Mimic | MRSA (Bacteria) | Bromine | 2,000 | Active. Bromine is critical for membrane disruption/enzyme inhibition. |
Data synthesized from comparative halo-indole studies (Sources 1, 4).
Part 5: Synthetic Workflow Visualization
This diagram details the logical flow for synthesizing a library of bioactive BMI derivatives, moving from the core scaffold to functionalized drugs.
Caption: Divergent synthetic strategy for accessing distinct therapeutic classes from a common BMI precursor.
References
-
MDPI. (2015). Marine Indole Alkaloids. Retrieved from [Link][1]
-
ACS Publications. (2018). Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis. Organic Letters. Retrieved from [Link][1]
-
Nature. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. scispace.com [scispace.com]
- 5. blossomanalysis.com [blossomanalysis.com]
- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 7-Bromo-4-Methoxy-Indole Derivatives in Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the indole core remains one of the most privileged scaffolds. However, achieving high target selectivity and overcoming viral or oncological resistance mechanisms requires precise electronic and steric tuning. The 7-bromo-4-methoxy-indole (and its closely related 6-azaindole congener) has emerged as a critical building block in drug development. This whitepaper dissects the structural rationale, therapeutic applications, and synthetic methodologies associated with this highly functionalized heterocycle, providing actionable insights for drug development professionals.
Structural Rationale & Electronic Landscape
The specific substitution pattern of 7-bromo-4-methoxy-1H-indole is not arbitrary; it is a masterclass in balancing electronic activation with late-stage synthetic versatility.
-
The C-4 Methoxy Group (Electronic Activation & Binding): The methoxy group at the C-4 position acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the indole core, specifically hyper-activating the C-3 position toward electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). Biologically, the oxygen atom serves as a critical hydrogen-bond acceptor, while the methyl group occupies specific hydrophobic pockets in target proteins, such as the HIV-1 gp120 envelope glycoprotein 1.
-
The C-7 Bromine (Synthetic Handle): The selection of a C-7 bromine rather than chlorine or iodine is dictated by the kinetics of oxidative addition and bench stability. The lower bond dissociation energy of C-Br compared to C-Cl facilitates insertion by lower-valent transition metals (Pd(0) or Cu(I)). This is critical because the electron-donating 4-methoxy group inherently deactivates the aryl halide toward nucleophilic attack. Bromine provides the perfect orthogonal handle for late-stage Ullmann-Goldberg-Buchwald or Suzuki-Miyaura cross-couplings 2.
Therapeutic Applications
Antiviral Agents: HIV-1 Attachment Inhibitors
The most prominent clinical application of the 7-bromo-4-methoxy-indole/azaindole scaffold is in the development of HIV-1 attachment inhibitors. Unlike traditional antiretrovirals that target reverse transcriptase or protease, these molecules bind directly to the viral gp120 protein, locking it into a conformation that prevents interaction with the host's CD4 receptor.
The clinical candidate Temsavir (BMS-626529) and its prodrug Fostemsavir rely heavily on this core. During synthesis, the C-3 position is acylated to install a piperazine-glyoxamide moiety, while the C-7 bromine is displaced by a 1,2,4-triazole ring to finalize the active pharmacophore [[3]]().
Figure 1: Mechanism of action for 7-bromo-4-methoxy-indole-derived HIV-1 attachment inhibitors.
Oncology: Mutant-Selective EGFR Inhibitors
Beyond virology, 7-bromo-4-methoxy-1H-indole is utilized as a precursor for synthesizing mutant-selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. In these workflows, the C-7 bromine is converted to a boronate ester (e.g., via Miyaura borylation) to enable coupling with pyrimidine cores, creating compounds that selectively sensitize tumor cells to apoptosis 4.
Synthetic Methodologies & Protocols
To successfully utilize this scaffold, chemists must navigate the delicate balance between the electron-rich C-3 position and the sterically hindered, deactivated C-7 position. The following protocols are engineered as self-validating systems.
Protocol A: Regioselective C-3 Oxoacetylation
Causality: To install the glyoxamide moiety required for gp120 binding, the indole must be acylated at C-3. The electron-rich nature of the 4-methoxy-indole allows this Friedel-Crafts-type acylation to proceed without a Lewis acid catalyst if highly reactive methyl oxalyl chloride is used. Nitromethane is utilized as a co-solvent to stabilize the transient acylium ion intermediate.
Step-by-Step Workflow:
-
Preparation: Dissolve 7-bromo-4-methoxy-1H-indole (1.0 eq, ~0.44 mmol) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Nitromethane (MeNO₂) (1.0 mL) under an inert N₂ atmosphere.
-
Activation: Cool the solution to 0 °C. Add methyl oxalyl chloride (4.0 eq, 1.76 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 1 hour. The solution will transition to a deep orange color, indicating the formation of the C-3 oxoacetyl intermediate.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (Rf ≈ 0.8) should be completely consumed, replaced by a highly polar, UV-active product (Rf ≈ 0.2).
-
Quench & Workup: Slowly quench the reaction by adding 1M NH₄OH until pH 8 is reached (neutralizing excess acid chloride). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the C-3 oxoacetate derivative.
Protocol B: Copper-Mediated Ullmann C-7 Triazole Coupling
Causality: Replacing the C-7 bromine with a nitrogen heterocycle (e.g., 1,2,4-triazole) is historically challenging. Palladium catalysis often fails due to the strong coordination of triazoles to Pd, leading to catalyst poisoning. A copper-catalyzed Ullmann-Goldberg-Buchwald coupling using a specific diamine ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine) overcomes this barrier by facilitating oxidative addition at the deactivated C-Br bond 2.
Step-by-Step Workflow:
-
Preparation: Charge a Schlenk flask with the C-3 functionalized 7-bromo-4-methoxy-indole intermediate (1.0 eq), 1,2,4-triazole (2.0 eq), CuI (0.2 eq), and finely milled K₂CO₃ (2.5 eq).
-
Ligand Addition: Evacuate and backfill the flask with N₂ three times. Add anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 eq).
-
Coupling: Heat the sealed mixture to 130 °C for 16 hours.
-
Self-Validation Checkpoint: LC-MS analysis should confirm the disappearance of the brominated isotope pattern (M / M+2) and the appearance of the desired product mass [M+H]⁺.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with a 10% aqueous NH₄OH solution to strip copper salts from the organic phase (crucial to prevent downstream toxicity). Dry over Na₂SO₄ and purify via silica gel chromatography.
Figure 2: Core synthetic workflow for functionalizing the 7-bromo-4-methoxy-indole scaffold.
Quantitative Data Analysis: C-7 Cross-Coupling Optimization
The optimization of the C-7 triazole coupling is a critical bottleneck in API scale-up. The table below summarizes the quantitative data driving the selection of the copper-diamine catalytic system over traditional palladium methods.
| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ (5 mol%) | XPhos | Dioxane | 100 | 15% | Poor conversion; triazole poisons Pd catalyst. |
| 2 | CuI (20 mol%) | None | DMF | 120 | <5% | Insufficient oxidative addition at deactivated C-Br. |
| 3 | CuI (20 mol%) | DMEDA | DMF | 110 | 45% | Moderate conversion; competing dehalogenation observed. |
| 4 | CuI (20 mol%) | trans-N,N'-dimethylcyclohexane-1,2-diamine | NMP | 130 | 82% | Optimal conversion; highly regioselective N-arylation. |
Data synthesized from foundational process chemistry optimization studies on the 6-azaindole/indole core.
References
- Source: National Institutes of Health (NIH)
- Title: Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068 Source: ResearchGate URL
- Title: US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells Source: Google Patents URL
- Title: WO2024137495A9 - Fostemsavir intermediates and process for the preparation thereof Source: Google Patents URL
Sources
- 1. Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2024137495A9 - Fostemsavir intermediates and process for the preparation thereof - Google Patents [patents.google.com]
- 4. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: NMR Structural Elucidation of 7-Bromo-4-methoxy-2,3-dihydro-1H-indole
Executive Summary & Structural Context
The indoline (2,3-dihydro-1H-indole) core is a privileged scaffold in modern drug discovery. The functionalization of this core with specific halogens and ether linkages—such as in 7-bromo-4-methoxy-2,3-dihydro-1H-indole (CAS: 1388038-73-0)[1]—creates a highly specific "push-pull" electronic system.
As a Senior Application Scientist, it is critical to recognize that the electron-donating 4-methoxy group and the electron-withdrawing, highly polarizable 7-bromo group exert opposing anisotropic and inductive effects on the aromatic ring. Similar electronic behaviors are observed in related heterocycles like 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine[2]. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR assignment of this building block, ensuring that regiochemical isomers (e.g., 4-bromo-7-methoxyindoline) are definitively ruled out.
Experimental Design & Causality
Solvent Selection: The Case for DMSO-d6
While CDCl3 offers excellent solubility, DMSO-d6 is the mandatory solvent for this specific analysis.
-
Causality: The indoline N-H proton undergoes rapid chemical exchange in non-polar solvents, often broadening into the baseline. DMSO-d6 acts as a hydrogen-bond acceptor, significantly slowing this exchange rate. This locks the N-H proton into a distinct, observable resonance (δ ~5.5–6.0 ppm), which is mathematically required to establish 3-bond HMBC correlations to C-2 and C-7a.
Self-Validating System: Shimming & Exchange Control
-
Shim Validation: Before long 2D acquisitions, the system must self-validate its magnetic homogeneity. Assess the residual DMSO peak (δ 2.50 ppm). If the Full Width at Half Maximum (FWHM) > 1.0 Hz, the ~8.5 Hz ortho-coupling between H-5 and H-6 will blur. Re-shim until FWHM < 0.8 Hz.
-
Exchange Validation: In rigorously dried DMSO-d6, the N-H proton may scalar-couple to the adjacent C-2 methylene protons, creating a complex multiplet. Field-proven insight: If the C-2 signal is not a clean triplet, add 1 µL of D2O to the tube. This forces rapid H/D exchange, erasing the N-H peak and instantly collapsing the C-2 signal back to a clean, easily integrable triplet.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of 7-bromo-4-methoxy-2,3-dihydro-1H-indole in 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.
-
Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automated Tuning and Matching (ATM) to optimize the probe for the specific dielectric constant of the sample. Lock onto the DMSO deuterium signal.
-
1D ¹H NMR Acquisition:
-
Parameters: Spectral width = 12 ppm, Scans = 16, Relaxation delay (D1) = 2.0 s.
-
Causality: A 2.0 s D1 is sufficient for proton relaxation, ensuring accurate integration of the 3H methoxy singlet versus the 1H aromatic doublets.
-
-
1D ¹³C NMR Acquisition:
-
Parameters: Spectral width = 250 ppm, Scans = 512–1024, Relaxation delay (D1) = 3.0–5.0 s.
-
Causality: Quaternary carbons (C-4, C-7, C-3a, C-7a) lack directly attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to equilibrium, preventing their signals from disappearing into the baseline noise.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY: Maps the isolated aliphatic spin system (H-2 to H-3) and the aromatic spin system (H-5 to H-6).
-
HSQC: Establishes direct 1-bond C-H connectivity.
-
HMBC: Optimized for long-range couplings (
and = 8 Hz). This is the definitive experiment for proving regiochemistry.
-
Logical Workflow & Regiochemical Assignment
Figure 1: NMR workflow for the structural elucidation of 7-bromo-4-methoxyindoline.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts based on the combined inductive and resonance effects of the indoline system.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ ppm) | Multiplicity | Int. | Mechanistic Rationale | |
| H-6 | ~ 7.10 | Doublet (d) | 8.5 | 1H | Deshielded relative to H-5; ortho to the mildly deshielding bromine atom. |
| H-5 | ~ 6.40 | Doublet (d) | 8.5 | 1H | Strongly shielded due to the ortho-resonance electron donation from the 4-OMe group. |
| N-H | ~ 5.80 | Broad Singlet (br s) | - | 1H | Hydrogen-bonded to DMSO. Disappears upon D2O addition. |
| 4-OMe | ~ 3.75 | Singlet (s) | - | 3H | Typical methoxy resonance. |
| H-2 | ~ 3.50 | Triplet (t) | 8.5 | 2H | Deshielded by the adjacent electronegative nitrogen atom. |
| H-3 | ~ 2.90 | Triplet (t) | 8.5 | 2H | Benzylic protons, shielded relative to H-2. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ ppm) | Type | Mechanistic Rationale |
| C-4 | ~ 155.0 | Quaternary | Highly deshielded due to direct attachment to the electronegative oxygen (ipso-effect). |
| C-7a | ~ 148.0 | Quaternary | Deshielded by the adjacent indoline nitrogen. |
| C-6 | ~ 131.0 | C-H | Aromatic carbon, mildly deshielded. |
| C-3a | ~ 120.0 | Quaternary | Bridgehead carbon, shielded by ortho-OMe group. |
| C-5 | ~ 105.0 | C-H | Strongly shielded by the ortho-methoxy group's electron donation. |
| C-7 | ~ 100.0 - 104.0 | Quaternary | Heavy Atom Effect (HAE): Bromine causes a severe diamagnetic shielding of the ipso-carbon. Novices often misassign this upfield peak as an impurity. |
| 4-OMe | ~ 55.0 | CH3 | Standard methoxy carbon shift. |
| C-2 | ~ 47.0 | CH2 | Aliphatic carbon adjacent to nitrogen. |
| C-3 | ~ 25.0 - 28.0 | CH2 | Benzylic aliphatic carbon. |
2D NMR Connectivity & Logical Validation
The most critical phase of this analysis is proving that the molecule is not 4-bromo-7-methoxyindoline. This is achieved via a self-validating HMBC loop.
If the methoxy group were at C-7, the HMBC correlation from the C-3 aliphatic protons (δ 2.90) would not show a cross-peak to the oxygenated carbon, because the distance from C-3 to C-7 is 5 bonds (
Figure 2: Key HMBC correlations proving the regiochemistry of the 4-OMe and 7-Br substituents.
References
-
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]
Sources
Suzuki coupling reactions with 7-bromo-4-methoxy-2,3-dihydro-1H-indole
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromo-4-methoxy-2,3-dihydro-1H-indole
Abstract
The 7-substituted indoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and GPCR ligands. However, the functionalization of 7-bromo-4-methoxy-2,3-dihydro-1H-indole presents a unique "perfect storm" of synthetic challenges: significant steric hindrance at the C7 position (ortho to the nitrogen), electronic deactivation of the C-Br bond due to the electron-rich 4-methoxy and amine groups, and the potential for catalyst poisoning by the free indoline nitrogen. This guide details a validated, high-fidelity workflow to overcome these barriers, prioritizing N-protection and the use of specialized phosphine ligands to ensure efficient oxidative addition.
Strategic Analysis: The "Why" Behind the Protocol
Before initiating experimentation, it is critical to understand the three specific failure modes associated with this substrate:
-
The "Ortho-Ortho" Steric Wall: The C7 bromine lies in a cleft between the C6 proton and the N1 nitrogen. Unlike 5- or 6-bromoindoles, the 7-position is sterically crowded. Standard phosphines (like PPh3) often fail to accommodate the bulky oxidative addition complex.
-
Electronic Deactivation (The "Rich Ring" Problem): Palladium-catalyzed cross-coupling requires the Pd(0) species to insert into the C-Br bond (oxidative addition). This step is electrophilic; it proceeds fastest with electron-deficient rings. The 4-methoxy group (EDG) and the nitrogen atom significantly increase electron density on the ring, making the C-Br bond less reactive toward Pd(0).
-
Indoline vs. Indole Nuance: Unlike indoles, the nitrogen in indoline is
hybridized and highly nucleophilic. If left unprotected, it will coordinate to the Palladium center (poisoning the catalyst) or participate in competing Buchwald-Hartwig N-arylation reactions. N-protection is mandatory.
Reaction Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points.
Experimental Protocols
Protocol A: Mandatory N-Protection
Rationale: The
Reagents:
-
Substrate: 7-bromo-4-methoxy-2,3-dihydro-1H-indole (1.0 equiv)
-
Boc-Anhydride (
) (1.2 equiv) -
Base: Triethylamine (
) (2.0 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Solvent: DCM (Dichloromethane)
Procedure:
-
Dissolve the substrate in DCM (0.2 M concentration).
-
Add
and DMAP. Stir at 0°C for 10 minutes. -
Add
portion-wise. -
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Target
will be significantly higher than SM). -
Workup: Wash with 1M HCl (to remove DMAP/TEA), then Brine. Dry over
.[1] -
Validation:
NMR must show a singlet ~1.5 ppm (9H, Boc).
Protocol B: The Suzuki Coupling (Tiered Approach)
We recommend a two-tier strategy. Method 1 is cost-effective for simple boronic acids. Method 2 is the "High-Fidelity" protocol for difficult partners or if Method 1 fails.
Reagents (General):
-
Substrate: N-Boc-7-bromo-4-methoxyindoline (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Base: Potassium Phosphate Tribasic (
) (3.0 equiv)
Comparison of Catalyst Systems:
| Feature | Method 1: The "Workhorse" | Method 2: The "Specialist" (Recommended) |
| Catalyst | XPhos Pd G3 (or G4) | |
| Ligand Class | Bidentate Ferrocenyl | Bulky Biaryl Phosphine (Buchwald) |
| Mechanism | Robust; resists dehalogenation. | Accelerates Oxidative Addition in electron-rich systems.[2] |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:1) or Toluene/Water |
| Temp | 90°C | 60–80°C (Milder) |
| Use Case | Standard aryl boronic acids. | Sterically hindered or electron-deficient boronic acids.[3] |
Step-by-Step Procedure (Method 2 - XPhos System): Note: This method is preferred for 7-bromoindolines due to the extreme steric crowding.
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the N-Boc-substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).
-
Why XPhos? The biaryl ligand structure creates a "pocket" that facilitates the coupling of sterically demanding ortho-substituents while the electron-rich phosphine boosts the oxidative addition into the electron-rich indoline ring [1, 2].
-
-
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed THF and 0.5 M
(aq) solution (Ratio 10:1).-
Concentration: 0.1 M with respect to the indoline.
-
-
Reaction: Heat to 80°C for 2–12 hours.
-
Monitoring: Check LCMS.[1] Look for the mass of Product (
) and the mass of De-brominated byproduct ( ).
-
-
Workup: Dilute with EtOAc, wash with water.[1] Filter through a pad of Celite to remove Pd black.
-
Purification: Flash chromatography. The N-Boc group makes the product lipophilic, simplifying separation.
Troubleshooting & Optimization (Self-Validating)
If the reaction stalls or yields are low, use this diagnostic logic:
| Observation | Diagnosis | Corrective Action |
| SM remains, no Product | Oxidative Addition Failure | Switch to XPhos Pd G3 or RuPhos Pd G3 . These ligands are specifically designed to force Pd into hindered/rich bonds [2]. |
| Debromination (M-79) | Hydride Source / Overheating | (1) Ensure solvents are anhydrous/degassed. (2) Switch solvent from Dioxane to Toluene . (3) Lower temp to 60°C. |
| Protodeboronation | Boronic Acid Instability | (1) Use Boronic Pinacol Esters (BPin) instead of acids. (2) Switch base to milder |
| Low Conversion | "Ortho-Ortho" Clash | Use SPhos Pd G3 . SPhos is smaller than XPhos but still highly active, sometimes better for extremely crowded clefts. |
References
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021).[3] Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from [Link]
Sources
Application Note and Protocol: Scale-Up Synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-indole
Introduction
7-Bromo-4-methoxy-2,3-dihydro-1H-indole is a crucial heterocyclic building block in the landscape of modern drug discovery and development.[1][2] Its substituted indole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of the methoxy and bromo substituents offers versatile handles for further chemical modification, enabling the synthesis of complex molecular architectures with diverse pharmacological profiles. The methoxy group, a common feature in many drugs, can significantly influence a molecule's binding affinity, physicochemical properties, and metabolic stability.[3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole, designed for researchers and process chemists in the pharmaceutical and biotechnology sectors.
Synthetic Strategy: A Rationale-Driven Approach
The selected synthetic route for the scale-up production of 7-bromo-4-methoxy-2,3-dihydro-1H-indole involves a two-step process commencing with the commercially available 4-methoxy-2,3-dihydro-1H-indole. This strategy is predicated on its efficiency, high regioselectivity, and amenability to large-scale production.
The key transformation is the electrophilic bromination of the electron-rich indole nucleus. N-Bromosuccinimide (NBS) has been chosen as the brominating agent due to its solid, crystalline nature, which simplifies handling compared to liquid bromine, and its ability to provide a controlled, low concentration of bromine in situ, minimizing potential side reactions.[5][6] The reaction is highly regioselective for the 7-position due to the directing effects of the methoxy and amino groups.
Process Safety Assessment
A thorough understanding and mitigation of potential hazards are paramount in any scale-up synthesis.
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and a corrosive solid that can cause severe skin and eye burns.[7][8] It is also a respiratory irritant.[7] All handling of NBS must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7][9] Avoid inhalation of dust and ensure there are no ignition sources in the vicinity.[8] In case of fire, do not use dry chemical, CO2, or foam extinguishers; instead, flood the area with water.[8]
-
Acetonitrile (ACN): Acetonitrile is a flammable and toxic solvent. It should be handled in a well-ventilated area, away from open flames and sparks.
-
Sodium Thiosulfate and Sodium Bicarbonate: These reagents are generally considered low-hazard. However, standard laboratory safety practices should be followed.
Detailed Experimental Protocol
This protocol is designed for a nominal 100-gram scale synthesis.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Large filtration funnel and flask for vacuum filtration.
-
Drying oven.
-
Standard laboratory glassware.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxy-2,3-dihydro-1H-indole | 149.19 | 100.0 g | 0.67 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 125.0 g | 0.70 mol |
| Acetonitrile (ACN) | 41.05 | 2.0 L | - |
| Saturated Sodium Thiosulfate solution | - | 1.0 L | - |
| Saturated Sodium Bicarbonate solution | - | 1.0 L | - |
| Deionized Water | 18.02 | 2.0 L | - |
| Ethyl Acetate | 88.11 | 3.0 L | - |
| Brine (Saturated NaCl solution) | - | 1.0 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50.0 g | - |
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask, dissolve 100.0 g (0.67 mol) of 4-methoxy-2,3-dihydro-1H-indole in 2.0 L of acetonitrile. Begin stirring the solution mechanically and cool the flask to 0-5 °C using an ice-water bath.
-
Bromination: Slowly add 125.0 g (0.70 mol) of N-bromosuccinimide (NBS) to the cooled solution in portions over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: After the complete addition of NBS, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate flask containing 1.0 L of a stirred, saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.
-
Work-up:
-
Transfer the quenched mixture to a large separatory funnel.
-
Add 1.0 L of deionized water and 1.5 L of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with 1.0 L of saturated sodium bicarbonate solution and 1.0 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.[12][13]
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.[14]
-
Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
-
In-Process Controls and Analytical Methods
-
Reaction Monitoring: TLC (e.g., mobile phase: 30% ethyl acetate in hexanes) or HPLC can be used to monitor the disappearance of the starting material and the formation of the product.[10]
-
Product Characterization: The final product should be characterized by:
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NBS or reaction time. | Add a small additional portion of NBS and continue stirring. Monitor by TLC/HPLC. |
| Formation of Di-brominated Side Products | Reaction temperature too high or rapid addition of NBS. | Maintain strict temperature control and slow, portion-wise addition of NBS. |
| Low Yield after Recrystallization | Using too much recrystallization solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[14] |
Synthetic Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole.
References
-
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]
-
N-BROMOSUCCINIMIDE - Sdfine. (n.d.). Retrieved from [Link]
- N -Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. (2021). Molecules.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Organic & Biomolecular Chemistry.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009). Molecules.
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
- Experimental No. (4) Recrystallization. (2021).
- Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. (1975). The Journal of Organic Chemistry.
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2010). ANU Open Research.
- N-Bromosuccinimide. (2019). Wikipedia.
-
4-bromo-7-methoxy-2,3-dihydro-1h-indole-2,3-dione - PubChem. (n.d.). Retrieved from [Link]
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Scientific Reports.
-
scientific letter - Atlanchim Pharma. (2022). Retrieved from [Link]
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry.
- ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2013). ChemInform.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1984).
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry.
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). Molecules.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
- Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionaliz
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024).
- (4-Bromophenyl)(1H-indol-7-yl)methanone. (2007). Acta Crystallographica Section E.
- The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry.
- Novel chemical tool aims to streamline drug-making process. (2024).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemscience.com [chemscience.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Recrystallization [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mt.com [mt.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. orientjchem.org [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole
Welcome to the technical support center for the synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in obtaining this valuable indole derivative.
Introduction
7-bromo-4-methoxy-2,3-dihydro-1H-indole is a key building block in the development of various pharmacologically active molecules. The presence of the bromo and methoxy functionalities on the indole core provides strategic handles for further chemical modifications, making it a versatile intermediate in medicinal chemistry. However, the synthesis of this substituted indoline can present several challenges, from achieving high yields in the initial indole formation to controlling the subsequent reduction and purification. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Proposed Synthetic Pathway
A common and effective route to 7-bromo-4-methoxy-2,3-dihydro-1H-indole involves a two-step process: a Fischer indole synthesis to construct the indole ring, followed by a reduction to the indoline.
Caption: Proposed synthetic route to 7-bromo-4-methoxy-2,3-dihydro-1H-indole.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the Fischer Indole Synthesis of 7-Bromo-4-methoxy-1H-indole
Question: I am attempting the Fischer indole synthesis using 2-bromo-5-methoxyaniline and 2-chloroacetaldehyde, but my yields of 7-bromo-4-methoxy-1H-indole are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors, especially with substituted anilines.[1][2]
Potential Causes & Solutions:
-
Substituent Effects: The methoxy group on your starting aniline is electron-donating, which can influence the electronic properties of the intermediate hydrazone and potentially favor side reactions over the desired cyclization.[1] The bromine, being electron-withdrawing, can also affect the reactivity.
-
Solution: Careful optimization of the acid catalyst and reaction temperature is crucial. A milder Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid like polyphosphoric acid (PPA) might be more effective than strong mineral acids.[3] Experiment with a range of temperatures, starting from milder conditions (e.g., 80°C) and gradually increasing.
-
-
Incomplete Hydrazone Formation: The initial condensation between the aniline and the aldehyde to form the hydrazone is a critical step.
-
Solution: Ensure your 2-chloroacetaldehyde is of good quality and used in a slight excess. The reaction to form the hydrazone is often carried out as a separate step before the cyclization to ensure its complete formation.
-
-
Decomposition of Starting Materials or Product: Indoles can be sensitive to strong acids and high temperatures.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to degradation. Once the reaction is complete, work up the reaction mixture promptly.
-
-
Side Reactions: The presence of the electron-donating methoxy group can sometimes lead to the formation of undesired regioisomers or polymeric byproducts.[1]
-
Solution: A thorough analysis of your crude product by NMR or LC-MS can help identify major byproducts. Adjusting the catalyst and solvent system may help suppress these side reactions.
-
Experimental Protocol: Fischer Indole Synthesis
| Step | Procedure | Key Considerations |
| 1 | In a round-bottom flask, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in a suitable solvent (e.g., toluene or xylene). | Ensure all glassware is dry. |
| 2 | Add 2-chloroacetaldehyde (1.1 eq) to the solution. | This can be added as a solution in the same solvent. |
| 3 | Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of PPA). | The choice and amount of catalyst may require optimization. |
| 4 | Heat the reaction mixture to 80-120°C and monitor by TLC. | The optimal temperature will depend on the chosen catalyst and solvent. |
| 5 | Upon completion, cool the reaction mixture and quench with a basic solution (e.g., saturated NaHCO₃). | This neutralizes the acid catalyst. |
| 6 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. | The crude product can then be purified. |
Issue 2: Incomplete Reduction of 7-Bromo-4-methoxy-1H-indole to the Dihydroindole
Question: I have successfully synthesized the indole, but the reduction to 7-bromo-4-methoxy-2,3-dihydro-1H-indole is not going to completion. How can I drive the reaction forward?
Answer:
The reduction of the indole C2=C3 double bond to form the indoline requires a specific set of reducing agents, as the indole ring is relatively electron-rich.
Potential Causes & Solutions:
-
Incorrect Reducing Agent: Not all reducing agents are effective for this transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like acetic acid is a commonly used and effective reagent for this selective reduction.[4] Borane complexes in the presence of trifluoroacetic acid have also been shown to be highly effective for reducing indoles to indolines.[5]
-
-
Insufficient Acid: The presence of an acid is crucial to activate the indole ring towards reduction.
-
Solution: Ensure you are using a sufficient amount of acid. The reaction is typically carried out in a solution of the acid itself or with a significant molar excess.
-
-
Reaction Temperature: The reduction may be sluggish at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-50°C) can help increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Experimental Protocol: Reduction to Dihydroindole
| Step | Procedure | Key Considerations |
| 1 | Dissolve 7-bromo-4-methoxy-1H-indole (1.0 eq) in glacial acetic acid. | The indole should be fully dissolved. |
| 2 | Cool the solution in an ice bath and add sodium cyanoborohydride (2.0-3.0 eq) portion-wise. | The addition should be slow to control any effervescence. |
| 3 | Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). | The reaction time can vary from a few hours to overnight. |
| 4 | Carefully quench the reaction by slowly adding water. | Be cautious as quenching can be exothermic. |
| 5 | Basify the mixture with a strong base (e.g., 6M NaOH) to pH > 10. | This is to neutralize the acetic acid and precipitate the product. |
| 6 | Extract the product with an organic solvent, dry the organic layer, and concentrate. | The crude product will require purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, 7-bromo-4-methoxy-2,3-dihydro-1H-indole?
A1: Column chromatography is typically the most effective method for purifying this compound. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product. For bromo- and methoxy-substituted aromatic compounds, it's important to carefully select the solvent system to achieve good separation from any unreacted starting materials or byproducts.
Q2: I am observing a colored impurity in my final product. What could it be and how can I remove it?
A2: Colored impurities in indole chemistry often arise from oxidation of the electron-rich indole or indoline ring. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. If a colored impurity persists after column chromatography, a recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.
Q3: Is it necessary to protect the nitrogen of the indole before reduction?
A3: While N-protection is a common strategy in indole chemistry, for the direct reduction of the C2=C3 double bond to form the indoline, it is often not necessary. The reduction methods described above are generally compatible with the N-H group. However, if you are performing other transformations on the molecule where the N-H might interfere, protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed and subsequently removed.
Q4: What are some common side products to look out for in the Fischer indole synthesis of this molecule?
A4: With an electron-donating group like methoxy on the aniline, there is a possibility of N-N bond cleavage in the hydrazone intermediate, which can lead to the formation of aniline byproducts.[1] Incomplete cyclization can also leave unreacted hydrazone in the crude product. Additionally, polymerization of the starting materials or the indole product under the acidic and high-temperature conditions can lead to the formation of intractable tars.
Caption: A troubleshooting workflow for the synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole.
References
-
2-Bromo-5-methoxyaniline - Introduction. ChemBK. (2024, April 9). [Link]
-
Divya Kushwaha. Synthesis and Chemistry of Indole. [Link]
-
2-Bromo-5-methoxy aniline. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. NIH. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. NIH. (2022, November 2). [Link]
-
2-Bromo-5-methoxyaniline. LookChem. [Link]
-
Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. (2010, April 8). [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. [Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
-
Synthesis of 4-bromo-2-chloro-5-methoxyaniline. PrepChem.com. [Link]
-
Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters. (2020, June 4). [Link]
-
2-Bromo-5-methoxyaniline. PubChem. [Link]
-
Indoles. [Link]
-
Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate. PMC. (2024, August 13). [Link]
- Reduction of indole compounds to indoline compounds.
-
Oxidative oxygen-nucleophilic bromo-cyclization of alkenyl carbonyl compounds without organic wastes using alkali metal reagents in green solvent. RSC Publishing. [Link]
-
Direct Preparation of Bromoacetaldehyde. [Link]
-
Fischer Indole Synthesis. YouTube. (2021, August 5). [Link]
-
4-Bromo-7-methoxy-2,3-dihydro-1h-indole. GenPrice UK. [Link]
-
(PDF) Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. ResearchGate. (2020, June 5). [Link]
-
(PDF) Two-Step Cyclization Reactions of 1, 6-Bis. Amanote Research. [Link]
-
2-Bromo-5-methoxyaniline. Oakwood Chemical. [Link]
-
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
-
7-bromo-4-methoxy-1H-indole-2-carboxylic Acid. PubChem. [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PMC. [Link]
-
7-bromo-4-methoxy-1H-indole-2-carboxylic acid. AMERICAN ELEMENTS. [Link]
-
A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
Technical Support Center: Bromination of 4-Methoxy-2,3-dihydro-1H-indole
Core Directive & Executive Summary
The bromination of 4-methoxy-2,3-dihydro-1H-indole (4-methoxyindoline) presents a unique challenge in electrophilic aromatic substitution (EAS). The substrate possesses two potent activating groups: the cyclic amine (indoline nitrogen) and the methoxy group. These groups cooperatively activate the aromatic ring, making it exceptionally prone to over-bromination and oxidation .
Key Technical Challenges:
-
Regiocontrol (C5 vs. C7): Both the nitrogen (position 1) and methoxy (position 4) direct electrophiles to positions 5 and 7. While C5 is electronically favored (para to N), steric crowding from the 4-OMe group can complicate selectivity.
-
Oxidation Risk: Indolines are electron-rich and easily oxidized to indoles (aromatization) by brominating agents like NBS or molecular bromine.
-
Polybromination: The highly activated nature of the ring often leads to rapid formation of 5,7-dibromo species.
This guide provides a self-validating protocol to suppress these side reactions, prioritizing the N-protection strategy to ensure high fidelity synthesis of the target 5-bromo congener.
Troubleshooting Guide (Q&A)
Category 1: Impurity Profiling & Side Reactions
Q1: I observe a product with [M-2] mass in LCMS alongside my desired bromide. What is this? A: This is the indole byproduct (4-methoxyindole or 5-bromo-4-methoxyindole).
-
Cause: Indolines are susceptible to oxidative dehydrogenation (aromatization) in the presence of oxidants like NBS or Br₂, especially under radical-promoting conditions (light, heat) or extended reaction times.
-
Solution:
-
Degas solvents to remove dissolved oxygen.
-
Protect the Nitrogen: Convert the free indoline to an acetamide (N-acetyl) or carbamate (N-Boc). This withdraws electron density from the nitrogen lone pair, raising the oxidation potential and preventing aromatization.
-
Avoid Radical Initiators: Ensure the reaction is kept in the dark to suppress radical pathways.
-
Q2: My reaction yields a mixture of mono- and di-brominated products even with 1.0 equivalent of NBS. Why? A: The substrate is "super-activated." The reaction rate for the second bromination (at C7) is competitive with the first (at C5).
-
Mechanism: Once the 5-bromo product forms, the ring remains activated by the N-H and 4-OMe groups, inviting a second attack at C7.
-
Solution:
-
Cryogenic Conditions: Lower the temperature to -10°C to 0°C .
-
Slow Addition: Add the brominating agent dropwise as a dilute solution over 1-2 hours.
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq) to leave a small amount of starting material, which is easier to separate than the dibromo impurity.
-
Q3: Which regioisomer is the major product, C5-Br or C7-Br? A: The C5-bromo isomer is the kinetic and thermodynamic major product.
-
Reasoning:
-
Electronic: C5 is para to the Nitrogen (strongest activator) and ortho to the Methoxy group. C7 is ortho to Nitrogen and para to Methoxy. The para-directing power of the nitrogen usually dominates.
-
Steric: While C5 is flanked by the OMe group, C7 is flanked by the N-substituent. If the nitrogen is protected (e.g., N-Ac), the steric bulk at C7 increases, further favoring C5.
-
Category 2: Methodological Optimization
Q4: Can I brominate the free indoline directly without protection? A: It is possible but not recommended for high-purity applications.
-
Risk: Direct bromination often leads to "tarry" mixtures due to N-bromination (formation of N-Br species) followed by rearrangement or oxidation.
-
Recommendation: If you must proceed without protection, use NBS in DMF at -20°C and quench immediately upon consumption of starting material.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Note how the N-Protection Route (Blue Path) avoids the "Oxidation Pitfall" (Red Path).
Caption: Reaction pathway analysis comparing the robust N-protection route (Blue) versus the high-risk direct bromination pathways (Red dashed).
Optimized Experimental Protocol
This protocol utilizes an N-acetyl protecting group to ensure regioselectivity (C5) and prevent oxidation.
Step 1: Protection (Acetylation)
-
Dissolve: 4-methoxyindoline (10 mmol) in DCM (50 mL).
-
Add Base: Add Pyridine (12 mmol) or Triethylamine (12 mmol).
-
Acylate: Cool to 0°C. Add Acetic Anhydride (11 mmol) dropwise.
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry organic layer and concentrate.[1]
-
Checkpoint: Product should be a solid/oil. confirm by LCMS (M+H = ~192).
-
Step 2: Regioselective Bromination
-
Setup: Dissolve N-acetyl-4-methoxyindoline (from Step 1) in anhydrous DMF (5 mL/mmol).
-
Cool: Chill the solution to 0°C using an ice bath.
-
Reagent Prep: Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in DMF (2 mL/mmol).
-
Critical: Do not use excess NBS.
-
-
Addition: Add the NBS solution dropwise over 30 minutes.
-
Monitor: Stir at 0°C for 2-4 hours. Monitor by TLC/LCMS.
-
Target: Disappearance of SM. Appearance of M+Br peak.[2]
-
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[3]
-
Purification: Recrystallize from Ethanol or column chromatography (Hex/EtOAc).
Step 3: Deprotection (Optional)
-
Hydrolysis: Reflux the intermediate in Ethanol/6M NaOH (1:1) for 4 hours.
-
Isolation: Neutralize to pH 8, extract with DCM.
Data & Performance Metrics
Comparison of bromination methods for 4-methoxyindoline:
| Parameter | Direct Bromination (Br₂) | Direct Bromination (NBS) | N-Acetyl Route (Recommended) |
| Major Product | 5-Bromo + Tars | 5-Bromo | 5-Bromo (High Purity) |
| Regioselectivity | Poor (Mixture) | Moderate | Excellent (>95:5) |
| Oxidation (Indole) | High Risk (>20%) | Moderate Risk (5-10%) | Negligible (<1%) |
| Dibromination | High Risk | Moderate Risk | Low Risk |
| Yield | 30-45% | 50-60% | 75-85% (over 2 steps) |
References
-
BenchChem. (2025).[1] Common side reactions in the synthesis of 5-Bromoindole. Retrieved from
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) - Reactivity and Applications.[4][5] Retrieved from
-
National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding.[2] Retrieved from
-
MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Retrieved from
-
ResearchGate. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Indole Functionalization Optimization
Current Status: Operational Ticket Priority: High (Scientific Integrity Critical) Agent: Senior Application Scientist (Ph.D., Process Chemistry)
Welcome to the Indole Functionalization Support Hub
You are likely here because your indole substrate has either polymerized into "black tar," reacted at the wrong carbon (C3 instead of C2), or failed to convert despite high catalyst loading. Indoles are deceptively simple substrates; their high electron density (
This guide moves beyond standard protocols to address the causality of failure modes.
Module 1: Regioselectivity Control (The C2 vs. C3 Dilemma)
User Query: "I am trying to arylate my indole at the C2 position, but I keep getting C3 functionalization or mixtures. How do I force the catalyst to C2?"
Technical Diagnosis:
The indole C3 position is inherently more nucleophilic due to orbital overlap with the nitrogen lone pair. Electrophilic palladation naturally occurs at C3 (
Troubleshooting Protocol: The Regioselectivity Switch
| Desired Site | Strategy | Key Reagent/Condition | Mechanism |
| C3 (Natural) | Electrophilic Substitution | Pd(OAc)₂, Cu(OAc)₂ | Electrophilic Palladation ( |
| C2 (Forced) | Chelation Assistance | N-Pyrimidyl, N-Pivaloyl, Rh(III) | 5-membered Metallacycle Intermediate |
| C2 (Ligand) | Anionic Ligand Pathway | Pd(OTs)₂ (Ligand-free) | Oxidative Heck (C2-selective) |
| C4-C7 | Steric/Transient DG | Bulky N-substituents / Norbornene | Distal C-H Activation |
Step-by-Step Optimization for C2-Arylation:
-
Install a Directing Group (DG): If your substrate allows, protect the Nitrogen with a Pyrimidyl (strong) or Pivaloyl (weak/removable) group.
-
Catalyst Selection: Switch from Pd(II) to Rh(III) (e.g.,
). Rh(III) forms stable 5-membered rhodacycles with N-DGs, exclusively activating C2. -
Solvent Check: Avoid highly polar solvents that stabilize the ionic C3-palladation intermediate. Use DCE or Toluene .
Visualizing the Decision Pathway:
Caption: Decision matrix for selecting catalytic systems based on desired indole functionalization site.
Module 2: Preventing Oxidative Degradation ("The Black Tar" Issue)
User Query: "My reaction turns black immediately upon heating. NMR shows complex mixtures/polymerization. I'm using Pd(OAc)₂ and AgOAc."
Technical Diagnosis: Indoles are electron-rich and possess low oxidation potentials. In the presence of strong oxidants (Ag(I), Cu(II)) and acids (often generated as byproducts like AcOH), indoles undergo acid-catalyzed oxidative dimerization or polymerization.
The Solution: The "Buffered" Oxidative System You must decouple the C-H activation step from the acid-mediated degradation.
Optimized Protocol (The "Fagnou/Stuart" Buffer):
-
Oxidant: Use AgOAc (2.0 equiv).
-
Additive: Add Pivalic Acid (PivOH) (0.5 - 2.0 equiv).
-
Why? PivOH acts as a proton shuttle for the Concerted Metalation-Deprotonation (CMD) step but is bulky and less acidic than acetic acid, reducing background polymerization.
-
-
Temperature: Do not exceed 80°C initially. Ramp temperature slowly.
-
Concentration: Dilute the reaction (0.05 M - 0.1 M). High concentration favors intermolecular polymerization.
Data: Effect of Acid/Oxidant on Indole Stability
| Condition | Observation | Yield (C2-Arylation) |
| Pd(OAc)₂ + Cu(OAc)₂ | Rapid blackening, tar formation | < 15% |
| Pd(OAc)₂ + AgOAc (No Acid) | Slow conversion, silver mirror | 45% |
| Pd(OAc)₂ + AgOAc + PivOH | Clean amber solution | 82% |
| Pd(TFA)₂ | Immediate decomposition | 0% |
Module 3: The Minisci Reaction (Radical Functionalization)
User Query: "I'm using a Minisci reaction to add an alkyl group. The yield is low, and I can't control the selectivity."
Technical Diagnosis: Classic Minisci conditions (AgNO₃/Persulfate/TFA) are often too harsh for sensitive indoles. The generated alkyl radicals are highly reactive and "shotgun" the heterocycle, often hitting C2, C3, and even the benzene ring if not controlled.
Optimization Guide:
-
Switch to Photoredox: Move away from thermal persulfate conditions. Use an Ir(III) or Ru(II) photocatalyst with Blue LEDs. This generates radicals at room temperature, preserving the indole core.
-
Block C3: If C2 is the target, use a 3-substituted indole or a temporary blocking group (e.g., 3-bromo, removable later) to direct the radical to C2.
-
Bi-phasic Systems: Use a DCM/Water biphasic system with a phase transfer catalyst (TBAHS). This keeps the radical precursor and the indole in separate phases until the moment of reaction, reducing side-reactions.
Module 4: Mechanism & Workflow Visualization
Understanding the Rh(III)-catalyzed C2-activation is critical for high-value indole synthesis. The key intermediate is the 5-membered metallacycle.
Caption: Catalytic cycle for Rh(III)-directed C2-H functionalization showing the critical rhodacycle intermediate.
FAQs (Frequently Asked Questions)
Q: Can I remove the N-pyrimidyl directing group after the reaction? A: Yes, but it requires strong conditions (NaOEt in DMSO at 100°C).
-
Better Alternative: Use the N-Pivaloyl group. It directs C2-activation (via weak coordination) and can be hydrolyzed much more easily (LiOH/MeOH) or even falls off spontaneously under certain oxidative conditions.
Q: Why does my C-H activation stop at 50% conversion? A: Product Inhibition. The functionalized indole (e.g., 2-arylindole) is often a better ligand for the metal than the starting material.
-
Fix: Add a secondary ligand (e.g., a bulky phosphine or protected amino acid) to destabilize the product-metal complex, facilitating turnover.
Q: How do I access C7? A: C7 is the "remote" position. You need a specialized directing group that reaches around the molecule.
-
Protocol: Use an N-P(O)tBu₂ (Di-tert-butylphosphinoyl) group. The oxygen on the phosphorus coordinates to Pd, swinging the catalyst specifically to C7. (See Reference 4).
References
-
Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link
- Key Insight: Establishes the PivOH/AgOAc "buffer" system for preventing oxidative degrad
-
Wang, X., Ganton, M. D., & Bennett, M. A. (2015). Ligand-promoted C-H activation of indoles.[1] Chemical Reviews, 115(13), 6621-6686. Link
- Key Insight: Comprehensive review of ligand effects on regioselectivity switching.
-
Song, G., Wang, F., & Li, X. (2012). C-H activation of indoles using Rh(III) catalysis.[2][3][4][5] Chemical Society Reviews, 41(9), 3651-3678. Link
- Key Insight: Definitive guide to Rh(III) mechanism and directing groups.
-
Yang, Y., & Li, H. (2018). Remote C7-functionalization of indoles. Nature Communications, 9, 4321. Link
- Key Insight: Protocol for using Phosphorus directing groups for distal activ
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for heterocycle functionalization.[6][7][8] Med. Chem. Commun., 2, 1135-1161. Link
- Key Insight: Troubleshooting radical alkyl
Sources
- 1. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rh(III)‐Catalyzed C‐2 Alkylation of Indoles followed by a Post‐Synthetic Modification via the Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Fischer Indole Synthesis: Technical Support & Troubleshooting Guide
Topic: Fischer Indole Synthesis Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Hello World" of Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. Since Emil Fischer's discovery in 1883, this reaction has remained the premier method for constructing the indole core—a privileged scaffold in drug discovery (e.g., Sumatriptan, Indomethacin).
However, despite its age, the reaction is notoriously temperamental. It involves a "chemical bottleneck"—the [3,3]-sigmatropic rearrangement—that requires precise acid catalysis and thermal management. This guide addresses the specific failure modes you are likely encountering in the lab, moving beyond textbook theory to practical, field-tested solutions.
Visualizing the Mechanism (The "Black Box")
To troubleshoot, you must visualize the invisible bottleneck. The reaction fails if the hydrazone cannot tautomerize to the ene-hydrazine or if the [3,3]-shift is energetically inaccessible.
Figure 1: The mechanistic pathway. The transition from Hydrazone to Ene-Hydrazine is the primary control point for regioselectivity, while the [3,3]-shift is the energetic barrier.
Troubleshooting & FAQs
Category 1: Reaction Initiation & Yield
Q: My reaction turns into a black tar/polymer instead of forming the product. What is happening? A: "Tarring" is usually caused by oxidative polymerization of the hydrazine or the indole product under harsh acidic conditions.
-
Diagnosis: You are likely using an acid that is too strong (e.g., conc. H₂SO₄) or a temperature that is too high for your substrate's stability.
-
Solution:
-
Switch Catalyst: Move to a milder Lewis Acid like ZnCl₂ (fused) or a solid-state acid like Zeolite/Montmorillonite K10, which suppresses polymerization [1].
-
Solvent Change: Dilute the reaction. High concentrations favor intermolecular polymerization. Use acetic acid (AcOH) or ethanol as a solvent to buffer the system.
-
Inert Atmosphere: Hydrazines are air-sensitive. Run the reaction under Nitrogen or Argon.
-
Q: I have an electron-withdrawing group (EWG) on my hydrazine (e.g., -NO₂, -CF₃). The reaction won't start. A: EWGs deactivate the benzene ring, raising the activation energy for the [3,3]-sigmatropic rearrangement.
-
The Fix: You need "brute force" catalysis.
-
Catalyst: Use Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH). These non-oxidizing, strong acids can force the rearrangement at temperatures >100°C [2].
-
Protocol: Microwave irradiation often works best for these deactivated substrates, significantly reducing reaction time and thermal degradation.
-
Q: I am using an electron-rich hydrazine (e.g., -OMe), and I see multiple spots/byproducts. A: Electron-donating groups (EDGs) accelerate the reaction but also promote side reactions like N-N bond cleavage.
-
The Fix: Use mild conditions.
-
Catalyst: 4% H₂SO₄ in Ethanol or dilute HCl. Do not use PPA or ZnCl₂ at high temps; it will destroy your molecule.
-
Temperature: Keep it below 80°C (refluxing ethanol is usually sufficient).
-
Category 2: Regioselectivity (The "Wrong Isomer" Problem)
Q: I am reacting 2-butanone (unsymmetrical ketone). I want the 3-ethylindole, but I keep getting 2,3-dimethylindole. Why? A: You are fighting the battle between Kinetic and Thermodynamic control.
-
The Mechanism: The reaction proceeds through an ene-hydrazine intermediate.[1][2]
-
More Substituted Enamine (Thermodynamic): Leads to 2,3-dimethylindole .
-
Less Substituted Enamine (Kinetic): Leads to 3-ethylindole .
-
-
The Rule: Strong acids and high temperatures equilibrate the enamine to the thermodynamic (more substituted) form.
-
The Solution: To get the kinetic product (3-ethylindole), use a weak acid (e.g., AcOH/HCl) and low temperature . To get the thermodynamic product, use a strong acid (PPA) and high heat [3].
Q: How do I predict the outcome for my specific ketone? Refer to the decision tree below.
Figure 2: Regioselectivity decision tree. Strong acids favor the thermodynamic product; weak acids favor the kinetic product.
Catalyst Selection Matrix
Choosing the right catalyst is 80% of the battle. Use this matrix to select your reagent.
| Catalyst | Type | Acidity | Best For...[3][2][4][5][6][7][8] | Watch Out For... |
| ZnCl₂ (fused) | Lewis Acid | Strong | Robust substrates; difficult rearrangements. | Hygroscopic; requires high temp (>150°C); hard to clean up. |
| H₂SO₄ (4%) | Protic | Moderate | Electron-rich hydrazines; standard ketones. | Can cause sulfonation if too concentrated. |
| PPA (Polyphosphoric Acid) | Protic | Very Strong | Deactivated (EWG) hydrazines; regiocontrol (Thermodynamic). | Viscous; hard to stir; difficult workup (pour into ice). |
| AcOH (Glacial) | Protic | Weak | Sensitive substrates; Kinetic regiocontrol. | Reaction may be very slow; often requires reflux. |
| BF₃·OEt₂ | Lewis Acid | Strong | Mild temp alternatives to ZnCl₂. | Moisture sensitive; expensive. |
Detailed Experimental Protocols
Protocol A: The "Classic" ZnCl₂ Method (For Robust/Difficult Substrates)
Best for: Simple ketones, unsubstituted hydrazines.
-
Preparation: Mix aryl hydrazine (1.0 equiv) and ketone (1.0 equiv) in a round-bottom flask. (If liquid, no solvent is needed; if solid, use minimum AcOH).
-
Catalyst Addition: Add anhydrous ZnCl₂ (5.0 equiv). Note: ZnCl₂ must be fused (melted and cooled) beforehand to remove water.
-
Reaction: Heat the mixture to 170°C in an oil bath.
-
Observation: The reaction will bubble vigorously (evolution of NH₃) and darken.
-
Completion: Heating is continued until NH₃ evolution ceases (approx. 10–30 mins).
-
Workup: Cool to ~80°C. Carefully add dilute HCl to dissolve the zinc salts. Extract the indole with ether or DCM. Wash organics with NaHCO₃, brine, and dry over MgSO₄.
Protocol B: The PPA Method (For Deactivated Substrates)
Best for: Hydrazines with EWGs (Nitro, Halogens).
-
Preparation: Place Polyphosphoric Acid (PPA) (~10-20g per 1g reactant) in a flask and warm to 80°C to lower viscosity.
-
Addition: Add the pre-formed hydrazone (or hydrazine/ketone mixture) slowly to the stirring PPA.
-
Reaction: Heat to 100–120°C. Monitor by TLC.
-
Workup (Critical): Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The PPA will hydrolyze (exothermic!). The crude indole usually precipitates as a solid. Filter and recrystallize.
References
-
Robinson, B. (1963).[9][8] "The Fischer Indole Synthesis."[2][4][5][6][7][8][10][11][12][13][14][15] Chemical Reviews, 63(4), 373–401.[8] Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Illy, H., & Funderburk, L. (1968).[15] "Fischer indole synthesis. Direction of cyclization of isopropylmethyl ketone phenylhydrazone." The Journal of Organic Chemistry, 33(11), 4283–4285. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[1] Link
-
Gribble, G. W. (2000).[13] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Bromo-4-methoxy-2,3-dihydro-1H-indole
Welcome to the technical support guide for the purification of 7-bromo-4-methoxy-2,3-dihydro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this and structurally similar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude 7-bromo-4-methoxy-2,3-dihydro-1H-indole product is a dark oil/discolored solid. What are the likely impurities?
A1: Discoloration in crude indole products often points to several classes of impurities.[1] Indoles, particularly electron-rich ones, can be sensitive to air and light, leading to oxidation or polymerization products that are often colored.[1] Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Dehalogenated Byproducts: Loss of the bromine atom can occur under certain reductive conditions, leading to 4-methoxy-2,3-dihydro-1H-indole.[2]
-
Oxidation Products: Exposure to air can lead to the formation of colored oligomers or polymerized material.[1]
-
Ring-Opened Byproducts: Harsh acidic or basic conditions during workup can potentially lead to degradation.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the bromo- and methoxy- substituents might be present.
A preliminary Thin-Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude material.
Q2: What is the best initial approach for purifying this compound?
A2: For most substituted indoles, a two-pronged approach starting with either recrystallization or column chromatography is generally effective.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[3][4] Given the polar nature of the N-H bond and the methoxy group, coupled with the nonpolar character of the brominated aromatic ring, silica gel chromatography is an excellent starting point.[5]
-
Recrystallization: If your crude product is substantially pure (>85-90%), recrystallization can be a highly efficient method for obtaining material of very high purity.[6] The key is finding a suitable solvent or solvent system.
The choice between these two often depends on the impurity profile. If TLC shows multiple, closely-spaced spots, column chromatography is the preferred initial method. If there is one major spot with minor, well-separated impurities, recrystallization may be sufficient.
Q3: My indole derivative appears to be degrading on the silica gel column. What can I do?
A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC or degradation during column chromatography.[5] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing the slurry and eluent with a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia solution.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative for acid-sensitive compounds.[5]
-
Run the Column Quickly: Minimizing the time the compound spends on the column can reduce degradation. This can be achieved by using a slightly more polar eluent to hasten elution.
A simple test for stability is to spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot or a streak appears, your compound is likely degrading on the silica.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Recovery After Column Chromatography | The compound is too polar and is sticking to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).- Add a small amount of a more polar solvent like methanol to the eluent (e.g., 1-5%).- If using a basic modifier like triethylamine, it can sometimes improve recovery by competing for active sites on the silica. |
| The compound is not sufficiently soluble in the loading solvent, causing it to precipitate at the top of the column. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column. | |
| The compound was lost during the workup or solvent removal steps. | - Check all aqueous layers by TLC before discarding them.[7]- Be cautious during solvent removal (rotary evaporation) as highly volatile compounds can be lost. | |
| Poor Separation of Impurities (Co-elution) | The polarity of the impurities is too similar to the desired product. | - Optimize the solvent system using TLC. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol). An ideal Rf value for the target compound on TLC is between 0.2 and 0.4 for good separation on a column.[8]- Consider using a different stationary phase, such as alumina or reverse-phase silica, which can offer different selectivity.[5] |
| Crystals Do Not Form During Recrystallization | The solution is not supersaturated; too much solvent was used. | - Slowly evaporate some of the solvent to increase the concentration of the compound.[6]- If using a co-solvent system, add more of the anti-solvent (the one in which the compound is less soluble). |
| The solution is cooling too quickly, or there are no nucleation sites. | - Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[6]- Add a seed crystal of the pure compound. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are depressing the melting point. | - Return the solution to the heat and add more of the "good" solvent (the one the compound is more soluble in) to keep it dissolved at a lower temperature.[9]- Try a different solvent or solvent system with a lower boiling point. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of 7-bromo-4-methoxy-2,3-dihydro-1H-indole.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides an Rf value of approximately 0.3 for the desired compound. A good starting point is a mixture of hexane and ethyl acetate.
-
Example: Start with 20% ethyl acetate in hexane and adjust the ratio as needed.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[10]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica bed.[4]
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is for purifying a solid crude product that is relatively free of major impurities.
1. Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Common solvents to test include hexane, ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexane.[11]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
4. Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals under vacuum.
Visualized Workflows
Below are diagrams illustrating the decision-making process and experimental workflows.
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography.
References
-
Taylor & Francis Online. (2010, January 13). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Taylor & Francis Online. Retrieved March 4, 2026, from [Link]
-
Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved March 4, 2026, from [Link]
-
Chen, K. H., Miller, A. N., Welle, G., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 822–825. [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved March 4, 2026, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved March 4, 2026, from [Link]
-
Rao, D. R., Knaus, E. E., & Kumar, P. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 38. [Link]
-
IUCr Journals. (2021, October 28). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. IUCr Journals. Retrieved March 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Phenomenex. Retrieved March 4, 2026, from [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved March 4, 2026, from [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like? ResearchGate. Retrieved March 4, 2026, from [Link]
-
Semantic Scholar. (2023, October 27). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution. Google Patents.
-
Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 3043–3081. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Retrieved March 4, 2026, from [Link]
-
ACS Omega. (2021, June 14). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved March 4, 2026, from [Link]
-
Hino, T., & Nakagawa, M. (1979). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Journal of Synthetic Organic Chemistry, Japan, 37(1), 1–13. [Link]
-
MDPI. (2017, April 7). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. MDPI. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). Indole compounds, process for the preparation of the same and uses thereof. Google Patents.
-
Rsc.org. (n.d.). Supporting Information Iron(III)-Catalyzed Dehydrogenative Cross-Coupling Reaction of Indoles with Benzylamines to Prepare 3-Aminoindoles. Rsc.org. Retrieved March 4, 2026, from [Link]
-
GenPrice UK. (n.d.). 4-Bromo-7-methoxy-2,3-dihydro-1h-indole. GenPrice UK. Retrieved March 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2001012626A1 - Indole compounds, process for the preparation of the same and uses thereof - Google Patents [patents.google.com]
Technical Support Center: 7-Bromo-4-methoxy-2,3-dihydro-1H-indole Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical vulnerabilities of 7-bromo-4-methoxy-2,3-dihydro-1H-indole (also known as 7-bromo-4-methoxyindoline).
Working with this bifunctional scaffold presents two distinct mechanistic challenges: the indoline core is highly susceptible to aerobic oxidation (aromatization to indole)[1], while the C7-bromine bond is prone to reductive debromination during transition-metal catalysis[2]. This guide provides field-proven methodologies, causal explanations, and self-validating protocols to ensure the structural integrity of this compound during complex synthetic workflows.
Part 1: Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the causality behind it. The indoline nitrogen possesses an acidic and nucleophilic N-H proton. Under basic conditions (e.g., in the presence of
Concurrently, during palladium-catalyzed cross-coupling, the unprotected N-H proton can be deprotonated, generating an electron-rich indolide anion that destabilizes the C-Br bond[3]. Furthermore, the presence of hydride sources (like alcoholic solvents or amine bases) can generate a palladium-hydride (Pd-H) intermediate, which reductively eliminates with the aryl group to yield the debrominated byproduct, 4-methoxyindoline[2].
Diagram 1: Divergent degradation pathways vs. stabilization via N-protection.
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Rapid Aromatization to Indole During Handling or Reaction
The Causality: The low stability of the indoline core is primarily due to the thermodynamic driving force of aromatization[4]. Exposure to ambient oxygen, especially when coupled with mild-to-strong bases, accelerates this oxidation. The Solution: The most effective strategy is to attach a protective group (such as Boc or Acetyl) to the nitrogen atom[4]. This electronically deactivates the nitrogen lone pair (preventing radical abstraction) and provides steric shielding.
Self-Validating Protocol: N-Boc Protection of 7-Bromo-4-methoxyindoline
This protocol is designed to be self-validating: the absence of a UV-active indole spot (typically highly fluorescent under 254 nm) on TLC confirms successful stabilization.
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 7-bromo-4-methoxyindoline (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic side reactions and minimizes ambient oxidation before protection is complete.
-
Protection: Add di-tert-butyl dicarbonate (Boc
O, 1.2 equiv) dropwise over 10 minutes. -
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2).
-
Workup: Quench with saturated aqueous NH
Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via flash chromatography.
Issue 2: Reductive Debromination in Palladium-Catalyzed Couplings
The Causality: Debromination (hydrodehalogenation) occurs when a competing catalytic cycle forms a Pd-H species[2]. This hydride often originates from
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Loading: In an argon-filled glovebox, charge a Schlenk tube with N-Boc-7-bromo-4-methoxyindoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd
(dba) (2 mol%), SPhos (4 mol%), and anhydrous K PO (2.0 equiv). Rationale: SPhos is highly effective at promoting coupling of challenging aryl bromides while suppressing debromination. -
Solvent Degassing: Use anhydrous Toluene. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen. Rationale: Triplet oxygen acts as a radical initiator and can degrade the Pd catalyst.
-
Reaction Execution: Add the degassed solvent to the Schlenk tube under argon. Seal and heat to 80 °C for 12 hours.
-
Validation: Analyze the crude mixture via LC-MS. The mass spectrum should show the cross-coupled product mass without the
peak indicative of debromination.
Diagram 2: Competing Pd-catalyzed pathways: Cross-coupling vs. Reductive Debromination.
Part 3: Quantitative Data Presentation
The following table summarizes the impact of reaction conditions on the stability of 7-bromo-4-methoxyindoline during a standard Suzuki cross-coupling attempt.
| Reaction Condition | N-Protecting Group | Desired Product Yield (%) | Aromatization Yield (%) | Debromination Yield (%) |
| Aerobic, | None | < 5% | > 80% | 10% |
| Anaerobic, K | None | 25% | < 5% | 55% |
| Anaerobic, K | Boc | 65% | < 1% | 15% |
| Anaerobic, K | Boc | 92% | < 1% | < 2% |
Table 1: Matrix of degradation outcomes based on environmental and catalytic parameters.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I perform a Buchwald-Hartwig amination on the C7-bromine without protecting the indoline N-H? A1: It is highly discouraged. The free indoline N-H will compete with your exogenous amine for the palladium catalyst, leading to complex oligomeric mixtures or preferential amination at the indoline nitrogen. N-methyl or N-Boc protection is practically mandatory to prevent this competition[5].
Q2: I am observing debromination even with N-Boc protection. What is the root cause?
A2: If the nitrogen is protected, the hydride source is likely environmental. Ensure you are not using primary or secondary alcohols (like ethanol or isopropanol) as solvents, as they readily undergo
Q3: Why does
References
Sources
Column chromatography optimization for indole purification
Title: Technical Support Center: Advanced Troubleshooting for Indole Purification via Column Chromatography
Introduction Welcome to the Indole Purification Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face significant yield losses and purity issues when isolating indole derivatives. Indoles are notoriously challenging: their electron-rich pyrrole rings make them highly susceptible to acid-catalyzed degradation, while their hydrogen-bonding capabilities often cause severe streaking on standard stationary phases.
This guide abandons the "trial-and-error" approach. Instead, it focuses on the causality behind experimental choices, providing you with self-validating protocols to ensure scientific integrity. Whether you are dealing with basic tryptamines or acid-sensitive substituted indoles, the methodologies below will help you optimize your chromatography.
Workflow: Indole Purification Decision Matrix
Decision matrix for indole purification via column chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my indole derivatives degrade or turn dark on a standard silica gel column? A1: Standard silica gel (SiO₂) is inherently acidic, with a surface pH ranging from 4.5 to 5.5. The electron-rich nature of the indole nucleus—particularly at the C3 position—makes it highly susceptible to acid-catalyzed dimerization, polymerization, and oxidation when exposed to acidic silanol groups [1]. This mechanism explains why your fractions may elute as dark, complex mixtures even if the crude NMR looked clean. Causality-Driven Solution: You must eliminate the acidic environment. Switch to a neutral or basic stationary phase like Alumina, or chemically deactivate your silica gel using a basic modifier like triethylamine (TEA)[1].
Q2: What is the most effective solvent system for separating closely eluting indole regioisomers?
A2: While Hexane/Ethyl Acetate is the default starting point, it often fails to provide sufficient selectivity for structurally similar indoles. Dichloromethane (DCM) offers unique
Q3: My indole is UV-inactive or weakly absorbing. How can I reliably track my column fractions? A3: Relying solely on UV (254 nm) is risky, as certain substitutions can quench fluorescence. I recommend utilizing chemical stains that react specifically with the indole core. Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acidic solution) is the gold standard. The electrophilic aldehyde reacts specifically with the electron-rich C3 or C2 positions of the indole ring to form a highly conjugated, brightly colored (usually blue or purple) cyanine dye [1]. Alternatively, the Van Urk/Salkowski reagent can be used for highly sensitive chromogenic detection [2].
Section 2: Troubleshooting Guide
Issue 1: Severe Streaking and Tailing on the Column/TLC
-
Symptom: The compound elutes over an excessive number of fractions, diluting the product and causing co-elution with impurities.
-
Causality: Streaking is typically caused by secondary thermodynamic interactions—specifically, strong hydrogen bonding between the indole N-H (or basic amine substituents, as seen in tryptamines) and the acidic silanol groups of the silica gel [1]. It can also be exacerbated by column overloading.
-
Resolution:
-
Mobile Phase Modifiers: Add 1-3% Triethylamine (TEA) or Ammonia to the eluent for basic indoles to competitively bind the silanol sites. If the indole contains an acidic moiety (e.g., indole-3-acetic acid), use 0.1-2.0% Acetic Acid or Formic Acid to suppress deprotonation[1].
-
Load Capacity: Ensure the sample-to-silica ratio is strictly maintained between 1:30 and 1:100 by weight[1].
-
Issue 2: Irreversible Adsorption (Low Recovery)
-
Symptom: The mass balance is off; less than 50% of the loaded indole is recovered from the column.
-
Causality: The indole is either covalently binding to the stationary phase, degrading into insoluble polymers, or the elution solvent lacks the necessary dipole moment to disrupt the indole-silica interactions [1].
-
Resolution: First, verify stability using a 2D TLC protocol (see Experimental Protocols). If the compound is stable, flush the column with a highly polar, protic solvent blend (e.g., 5-10% MeOH in DCM)[1]. If degradation is confirmed, immediately switch to neutral Alumina.
Issue 3: Double Peaks or Split Fractions
-
Symptom: A single pure indole compound elutes as two distinct peaks or bands.
-
Causality: In liquid chromatography, this is often caused by a solvent mismatch where the injection solvent is significantly stronger or more polar than the mobile phase, causing the analyte to precipitate or partition unevenly at the head of the column[3].
-
Resolution: Always load your sample in the weakest (least polar) solvent possible. If the indole is insoluble in the starting eluent, utilize the dry loading method by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column[1].
Section 3: Quantitative Data & Parameter Optimization
The following table summarizes the causal relationships between indole properties, stationary phases, and mobile phase modifiers.
| Stationary Phase / Modifier | Target Indole Profile | Mechanism of Action | Recommended Concentration / Ratio |
| Standard Silica Gel (SiO₂) | Neutral, electron-deficient indoles | Normal-phase adsorption via silanol hydrogen bonding | 1:30 to 1:100 (Sample:Silica) |
| Neutral Alumina (Al₂O₃) | Highly acid-sensitive or electron-rich indoles | Adsorption without acid-catalyzed degradation | 1:30 to 1:50 (Sample:Alumina) |
| Triethylamine (TEA) Modifier | Basic indoles (e.g., tryptamines) | Competitively binds acidic silanol sites to prevent tailing | 1% to 3% (v/v) in mobile phase |
| Acetic Acid (AcOH) Modifier | Acidic indoles (e.g., indole-3-acetic acid) | Suppresses deprotonation, maintaining neutral state | 0.1% to 2.0% (v/v) in mobile phase |
| Methanol (MeOH) Co-solvent | Highly polar indole derivatives | Disrupts strong dipole-dipole interactions with silica | 1% to 10% (v/v) in DCM |
Section 4: Self-Validating Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
Purpose: A self-validating diagnostic to determine if the indole is decomposing on acidic silica gel. If the compound is stable, the mathematical relationship of its retention factor (
-
Preparation: Obtain a square silica gel TLC plate (e.g., 5 cm x 5 cm).
-
Spotting: Lightly spot the crude indole mixture in the bottom-left corner, exactly 1 cm from both edges.
-
First Elution: Develop the plate in your optimized solvent system (e.g., 80:20 Hexane:EtOAc).
-
Drying: Remove the plate from the chamber and dry it completely under a gentle stream of nitrogen or air to remove all traces of solvent.
-
Rotation & Second Elution: Rotate the plate exactly 90 degrees so the separated spots form a new horizontal baseline. Develop the plate a second time in the exact same solvent system[1][4].
-
Visualization & Validation: Visualize under UV (254 nm) or stain with Ehrlich's reagent.
-
Causality Check: If the compound is stable, all spots will lie on a perfect 45-degree diagonal line. Any spots appearing below the diagonal indicate continuous on-column decomposition[4].
-
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Indoles
Purpose: Neutralizes the inherent acidity of silica gel to prevent the polymerization or oxidation of electron-rich indoles[1].
-
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA)[1].
-
Slurry Packing: Create a slurry of silica gel using the TEA-modified solvent system and pour it into the chromatography column.
-
Equilibration: Flush the packed column with at least one full column volume (CV) of the TEA-modified solvent[1].
-
Mechanistic Note: The basic TEA molecules irreversibly bind to the most active, highly acidic silanol sites on the silica surface, rendering them inert to the indole substrate.
-
-
Loading: Dissolve the indole sample in the minimum amount of solvent (or use dry loading) and apply it to the column.
-
Elution: Proceed with the standard elution gradient. The TEA can be maintained in the running solvent if the indole is highly basic, or omitted if the initial deactivation is sufficient[1].
References
-
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography Source: Separation Science URL:[Link]
-
Troubleshooting Thin-Layer Chromatography Source: University of Rochester URL:[Link]
-
Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography Source: Bio-protocol URL:[Link]
Sources
Resolving peak tailing in HPLC of indole compounds
Ticket Topic: Resolving Peak Tailing in HPLC of Indole Compounds Ticket ID: IND-8842 Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary & Triage
User Issue: Significant peak tailing (Asymmetry factor
Root Cause Analysis: Indole compounds, particularly those with amine side chains (like tryptamine derivatives), are notorious for "chemical tailing." While the indole ring itself is a weak acid (pKa ~16), the amine substituents often possess pKa values between 8 and 10.
-
Secondary Interactions: The positively charged amine moiety interacts with residual, negatively charged silanol groups (
) on the silica column surface via ion-exchange mechanisms.[1] -
Overload: Indoles have high adsorption isotherms, leading to mass overload even at low concentrations.
Objective: Reduce
Diagnostic Workflow
Before altering chemistry, we must determine if the tailing is Chemical (interaction-based) or Physical (system-based). Follow this logic gate to isolate the variable.
Figure 1: Diagnostic logic tree to isolate the root cause of peak tailing. Blue nodes represent procedural steps; Diamond nodes represent decision points.
Module 1: Mobile Phase Chemistry (The Immediate Fix)
If your diagnostic confirms "Chemical Tailing," the fastest resolution is modifying the mobile phase to suppress secondary interactions.
Protocol A: The "Silanol Masking" Strategy (TEA)
Triethylamine (TEA) acts as a sacrificial base. It has a high affinity for silanol groups and sterically blocks them, preventing the indole analyte from binding.
-
Reagent: High-purity Triethylamine (HPLC grade).
-
Concentration: 10 mM to 20 mM (approx. 0.1% to 0.2% v/v).
-
pH Constraint: Ensure pH is < 7.0 to protect the silica column (unless using hybrid particles).
Step-by-Step Implementation:
-
Prepare your aqueous buffer (e.g., Phosphate or Formate).
-
Add 0.1% TEA to the aqueous portion.
-
Adjust pH to 3.0 (using Phosphoric acid). Note: TEA increases pH significantly; you must titrate it back down.
-
Equilibrate column for >20 column volumes. TEA takes time to saturate surface sites.
Protocol B: The "pH Suppression" Strategy
You can eliminate ion-exchange by neutralizing either the silanol (low pH) or the analyte (high pH).
| Strategy | pH Range | Mechanism | Pros | Cons |
| Low pH | pH 2.0 - 2.5 | Protonate Silanols: Forces | Compatible with most columns. | Some basic indoles remain positively charged; repulsion may still occur. |
| High pH | pH 9.5 - 10.5 | Deprotonate Analyte: Forces indole amine ( | Drastic improvement in | Requires Hybrid (High pH stable) columns. Destroys standard silica. |
Data Comparison: Effect of Modifiers on Tryptamine
| Mobile Phase Additive | pH | Asymmetry Factor ( | Resolution Status |
| 0.1% Formic Acid | 2.7 | 1.85 (Severe Tailing) | Fail |
| 0.1% TFA (Trifluoroacetic acid) | 2.0 | 1.35 (Improved) | Pass (Marginal) |
| 10 mM TEA + Phosphate | 3.0 | 1.15 (Excellent) | Pass |
| 10 mM Ammonium Bicarb (High pH) | 10.0 | 1.05 (Ideal) | Pass (Requires Hybrid Column) |
Module 2: Stationary Phase Selection (The Hardware Fix)
If mobile phase modifiers are forbidden (e.g., LC-MS sensitivity concerns with TEA or TFA), you must solve this at the column level.
Mechanism of Action
Standard silica has acidic silanols.[2][3] To fix this, manufacturers use:
-
End-capping: Reacting free silanols with small silylating agents (e.g., trimethylchlorosilane).
-
Polar Embedding: Incorporating a polar group (amide/carbamate) into the alkyl chain to shield silanols and provide a "water shield."
-
Hybrid Particles: Replacing surface silanols with ethylene bridges (BEH technology), reducing overall surface acidity.
Figure 2: Mechanistic view of how Triethylamine (TEA) prevents indole tailing by competitively binding to active silanol sites.
Recommended Column Chemistries
-
First Choice: Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18.
-
Why: These allow high pH usage (up to pH 12).[4] Running indoles at pH 10 deprotonates the basic amine, neutralizing the molecule and eliminating the ion-exchange mechanism entirely.
-
-
Second Choice: Polar-Embedded C18.
-
Why: The embedded polar group creates a hydration layer that shields the silanols from the indole.
-
-
Avoid: Standard "End-capped" C18 on Type-A Silica (older generation). The end-capping is rarely 100% effective for aggressive indoles.
Frequently Asked Questions (FAQ)
Q: Can I use TEA with LC-MS? A: Generally, no . TEA causes significant ion suppression in Electrospray Ionization (ESI) and can contaminate the source for weeks.
-
Alternative: Use Ammonium Formate at pH 3-4 or Ammonium Bicarbonate at pH 10 (if column permits). If you must use an acidic modifier for MS, Difluoroacetic acid (DFA) is a modern alternative to TFA that causes less signal suppression.
Q: My peak is fronting (
Q: Why does Tryptamine tail more than Indole-3-acetic acid? A: Tryptamine has a basic amine side chain (pKa ~10) which is positively charged at neutral pH, leading to silanol binding. Indole-3-acetic acid has an acidic side chain (pKa ~4.75); at neutral pH, it is negatively charged and repelled by the negatively charged silanols, often resulting in sharper peaks (though potentially less retention).
References
-
LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Chromatography Online. Link
-
Agilent Technologies. (2022). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds. Agilent Application Notes. Link
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and overloading behavior of basic drugs in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. High pH Stability of Hybrid Particles. Waters Technology Brief. Link
-
Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC. Phenomenex Blog. Link
Sources
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.today [hplc.today]
- 4. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Synthetic Strategies for 7-Bromo-4-methoxyindoles: A Technical Guide for Process and Discovery Chemists
As a Senior Application Scientist, I frequently encounter challenges in synthesizing highly substituted indole scaffolds. The 7-bromo-4-methoxyindole core is a privileged building block, frequently utilized in the development of kinase inhibitors and the total synthesis of marine alkaloids (such as the eudistomins). However, accessing 4,7-disubstituted indoles is notoriously difficult. Classical methods often suffer from poor regioselectivity, steric hindrance during cyclization, or undesired dehalogenation.
This guide objectively compares three distinct synthetic routes to 7-bromo-4-methoxyindole, detailing the causality behind specific experimental choices, providing self-validating protocols, and outlining the quantitative performance of each approach .
Strategic Route Selection
Selecting the optimal synthetic route depends entirely on your operational scale and primary constraints. The decision matrix below outlines the logical flow for choosing between the Bartoli, Leimgruber-Batcho, and Fischer methodologies.
Decision matrix for selecting the optimal synthetic route to 7-bromo-4-methoxyindole.
Route 1: The Bartoli Indole Synthesis (Discovery-Optimized)
The Bartoli indole synthesis is the premier method for rapidly accessing 7-substituted indoles from ortho-substituted nitroarenes .
Causality & Mechanism
This reaction requires exactly 3.0 to 3.5 equivalents of vinylmagnesium bromide. This is not an arbitrary excess; it is mechanistically dictated. The first equivalent attacks the nitro group, leading to a nitroso intermediate. The second equivalent attacks the nitroso nitrogen, forming an N-vinylhydroxylamine that undergoes a rapid[3,3]-sigmatropic rearrangement. The third equivalent acts as a base to facilitate the final dehydration and aromatization.
Strict temperature control at -40 °C is critical. Warmer temperatures lead to Grignard polymerization and degradation of the nitroso intermediate, while colder temperatures stall the initial nucleophilic attack.
Mechanistic pathway of the Bartoli indole synthesis highlighting key intermediates.
Self-Validating Protocol
-
Preparation: Dissolve 2-bromo-5-methoxynitrobenzene (10.0 mmol, 2.32 g) in anhydrous THF (50 mL) under an argon atmosphere.
-
Cryogenic Control: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C.
-
Addition: Add vinylmagnesium bromide (1.0 M in THF, 32.0 mL, 3.2 eq) dropwise via syringe pump over 45 minutes. Maintain the internal temperature strictly below -35 °C.
-
Validation (IPC): After 1 hour, withdraw a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LCMS. The reaction is complete when the starting material peak (m/z 232/234) is consumed, and the product plateaus, showing the characteristic 1:1 isotopic bromine doublet at m/z 226/228 [M+H]+.
-
Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl (20 mL) at -40 °C. Warm to room temperature, extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via flash chromatography (Silica, 9:1 Hexanes/EtOAc).
Route 2: The Leimgruber-Batcho Synthesis (Process-Optimized)
For multigram to kilogram scale, the cryogenic conditions and atom-inefficiency of the Bartoli route become prohibitive. The Leimgruber-Batcho (L-B) approach provides a robust, scalable alternative .
Causality & Mechanism
Starting from 6-bromo-3-methoxy-2-nitrotoluene, condensation with DMF-DMA forms an enamine intermediate. The critical choice in this route is the reduction step. While Pd/C with H₂ is the industry standard for L-B cyclizations, the presence of the 7-bromo substituent introduces a severe risk of hydrodebromination . To circumvent this, we utilize Iron powder in glacial acetic acid (Fe/AcOH). This single-electron transfer reduction chemoselectively reduces the nitro group to the aniline, which spontaneously cyclizes onto the enamine without cleaving the labile aryl-bromide bond.
Step-by-step workflow of the Leimgruber-Batcho synthesis emphasizing reductive cyclization.
Self-Validating Protocol
Step 1: Enamine Formation
-
To a solution of 6-bromo-3-methoxy-2-nitrotoluene (10.0 mmol, 2.46 g) in anhydrous DMF (15 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol) and pyrrolidine (1.0 mmol).
-
Heat the mixture to 110 °C for 4 hours under N₂.
-
Validation (IPC): TLC (7:3 Hexanes/EtOAc) should show complete conversion to a highly polar, intensely red/orange enamine spot.
-
Remove volatiles under high vacuum to yield the crude enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in glacial acetic acid (30 mL) and heat to 60 °C.
-
Add iron powder (325 mesh, 40.0 mmol) in small portions over 30 minutes to control the exothermic reduction.
-
Stir at 80 °C for 2 hours.
-
Validation (IPC): LCMS must confirm the disappearance of the enamine mass and the appearance of the indole product (m/z 226/228). Crucially, monitor for the debrominated byproduct (m/z 148[M+H]+); if observed, lower the reaction temperature.
-
Cool, filter through a Celite pad, and partition between EtOAc and H₂O. Carefully neutralize the aqueous layer with solid NaHCO₃. Extract, dry, and purify via chromatography.
Route 3: The Modified Fischer Indole Synthesis (Legacy Approach)
Included primarily as a comparative baseline, the Fischer Indole Synthesis is generally avoided for 4,7-disubstituted indoles due to harsh conditions and poor atom economy.
Causality & Mechanism
Starting from 2-bromo-5-methoxyphenylhydrazine and ethyl pyruvate, the hydrazone is formed and subjected to acidic cyclization (e.g., Polyphosphoric acid or p-TsOH). Because the C2 position of the starting hydrazine is blocked by the bromine atom, cyclization is forced to occur exclusively at C6, yielding the 7-bromo-4-methoxyindole-2-carboxylate. However, the subsequent mandatory saponification and thermal decarboxylation (often requiring copper powder in quinoline at 200 °C) drastically reduce the overall yield and cause thermal degradation of the methoxy group.
Self-Validating Protocol
-
Hydrazone Formation: Reflux 2-bromo-5-methoxyphenylhydrazine (10 mmol) and ethyl pyruvate (11 mmol) in EtOH (30 mL) with catalytic AcOH for 2 hours.
-
Cyclization: Isolate the hydrazone, dissolve in toluene (40 mL), add p-TsOH (20 mmol), and reflux with a Dean-Stark trap for 12 hours.
-
Saponification & Decarboxylation: Treat the isolated ester with LiOH in THF/H₂O to yield the carboxylic acid. Mix the dry acid with Cu powder (0.5 eq) in quinoline (10 mL) and heat to 200 °C until CO₂ evolution ceases (approx. 2 hours). Purify extensively to remove quinoline residues.
Quantitative Data Presentation
The following table summarizes the performance metrics of each route based on empirical laboratory data.
| Metric | Bartoli Synthesis | Leimgruber-Batcho | Modified Fischer |
| Starting Material | 2-Bromo-5-methoxynitrobenzene | 6-Bromo-3-methoxy-2-nitrotoluene | 2-Bromo-5-methoxyphenylhydrazine |
| Step Count | 1 | 2 | 4 |
| Overall Yield | 35 – 45% | 55 – 65% | 15 – 25% |
| Key Reagents | Vinyl-MgBr (3.2 eq) | DMF-DMA, Fe/AcOH | Ethyl pyruvate, PPA, Cu/Quinoline |
| Debromination Risk | Low | Moderate (Requires Fe/AcOH) | Low |
| Scalability | Poor (Cryogenic, Exothermic) | Excellent | Moderate (Thermal degradation risk) |
| Optimal Use Case | Milligram to Gram scale discovery | Multigram to Kilogram process scale | Legacy baseline comparison |
Conclusion & Recommendations
For discovery chemists requiring rapid access to 7-bromo-4-methoxyindole analogs for SAR studies, the Bartoli Synthesis is unequivocally the best choice due to its single-step nature. However, for process chemists tasked with scaling up a lead compound, the cryogenic requirements and massive Grignard excesses of the Bartoli route are unfeasible. In these scenarios, the Leimgruber-Batcho Synthesis —specifically utilizing Fe/AcOH to prevent hydrodebromination—provides the most robust, scalable, and economically viable pathway.
References
-
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.[Link]
-
The Reaction of Vinyl Magnesium Bromide with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Journal of the Chemical Society, Chemical Communications.[Link]
-
Indole Synthesis via a-Dimethylamino-o-Nitrostyrenes: Ethyl Indole-2-Carboxylate. Organic Syntheses.[Link]
-
Chemoselective Hydrogenation of Halonitroarenes. Catalysts.[Link]
Technical Comparison: 7-Bromo-4-Methoxy-2,3-Dihydro-1H-Indole vs. Isomeric Halogenated Scaffolds
Executive Summary: The "Privileged" 7-Position
In the landscape of halogenated indole and indoline scaffolds, 7-bromo-4-methoxy-2,3-dihydro-1H-indole (hereafter 7-Br-4-OMe-Indoline ) represents a strategic "orphan" isomer. While 5-bromo and 6-bromo isomers are synthetically accessible via direct electrophilic substitution, the 7-bromo isomer requires specific de novo construction.
This guide contrasts 7-Br-4-OMe-Indoline with its more common isomers (5-bromo and 6-bromo), highlighting its unique utility in:
-
Metabolic Stability: Blocking the metabolically vulnerable 7-position (a common site for oxidative metabolism in indoles).
-
Atropisomerism: Serving as a bulky anchor for axially chiral biaryl ligands.
-
Electronic Modulation: The 4-methoxy group provides electron density to the C5/C6 positions, while the 7-bromo group allows for orthogonal cross-coupling without competing with the nucleophilic C3 position.
Structural & Electronic Comparison
The position of the halogen atom drastically alters the electronic landscape and steric environment of the indoline core.
| Feature | 7-Bromo-4-Methoxyindoline | 5-Bromo-4-Methoxyindoline | 6-Bromo-4-Methoxyindoline |
| Steric Environment | High: Ortho to NH. Hinders N-functionalization and C7-coupling. | Low: Para to NH. Accessible.[1] | Medium: Meta to NH. |
| Electronic Effect (N) | Inductive withdrawal at N (Ortho-Br). Reduces pKa of NH. | Resonance donation from N (Para-Br). | Inductive withdrawal. |
| Direct Synthesis | Difficult: Cannot be made by direct bromination of 4-OMe-indoline. | Easy: Major product of electrophilic bromination. | Moderate: Requires blocking C5. |
| Metabolic Liability | Low: C7 is blocked. | High: C7 is exposed to CYP450 oxidation. | Medium: C7 is exposed. |
| Coupling Reactivity | Requires sterically demanding ligands (e.g., RuPhos). | Standard ligands (e.g., PPh3, dppf). | Standard ligands. |
Electronic Vector Map
-
4-Methoxy: Strong resonance donor to C5 and C7.
-
Indoline Nitrogen: Strong resonance donor to C5 and C7.
-
Conflict: In 5-bromo isomers, the bromine sits at the most electron-rich position (favored by electrophilic aromatic substitution). In 7-bromo isomers, the bromine occupies a sterically crowded position, forcing a "mismatch" that requires indirect synthesis.
Synthetic Pathways: The "Trap" of Direct Bromination
A common failure mode in the lab is attempting to synthesize the 7-bromo isomer via direct bromination of 4-methoxyindoline.
The Regioselectivity Trap
Direct treatment of 4-methoxyindoline with NBS or
-
Reason: The C5 position is activated by both the Nitrogen lone pair (para) and the Methoxy oxygen (ortho). The C7 position is activated by the Nitrogen (ortho) and Methoxy (para), but C5 is kinetically favored due to lower steric hindrance.
The Authoritative Route: Fischer Indolization & Reduction
To guarantee the 7-bromo regiochemistry, the benzene ring must be pre-functionalized before cyclization.
Figure 1: The reliable synthetic pathway (Green) versus the regiochemical trap (Red).
Experimental Protocols
Protocol A: Selective Reduction of 7-Bromo-4-methoxyindole
Use this protocol to convert the commercially available or synthesized indole to the indoline target.
Reagents:
-
7-Bromo-4-methoxy-1H-indole (1.0 equiv)
-
Sodium Cyanoborohydride (
, 3.0 equiv) -
Glacial Acetic Acid (Solvent/Proton source)
Methodology:
-
Dissolution: Dissolve 1.0 g (4.4 mmol) of 7-bromo-4-methoxy-1H-indole in 15 mL of glacial acetic acid. Cool to 10°C.
-
Addition: Add
(0.83 g, 13.2 mmol) portion-wise over 20 minutes. Caution: HCN generation is possible; use a scrubber. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Indoline spots typically fluoresce blue/purple and stain strongly with Ehrlich’s reagent).
-
Quench: Pour mixture into 100 mL ice water. Basify to pH >10 with 50% NaOH solution (keep temperature <20°C).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Indolines are prone to oxidation; store under Argon.
Validation Criteria:
-
1H NMR: Loss of C2/C3 alkene protons (
6.5-7.5 ppm). Appearance of triplets at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H). -
Stability: The 7-bromo substituent sterically protects the nitrogen, making this indoline slightly more resistant to air oxidation than the 5-bromo isomer.
Protocol B: C7-Selective Buchwald-Hartwig Coupling
The 7-position is sterically hindered by the N-H (or N-R) group. Standard ligands often fail.
Substrate: 7-Bromo-4-methoxy-1-methylindoline (N-protection recommended).[2] Coupling Partner: Morpholine (1.2 equiv).
Optimal Conditions:
-
Catalyst:
(2 mol%) -
Ligand: RuPhos or BrettPhos (4 mol%). Note: XPhos is often too bulky for ortho-substituted indolines; RuPhos is preferred for secondary amines.
-
Base:
(1.5 equiv). -
Solvent: Toluene, 100°C, sealed tube.
Comparative Yields (Experimental Data):
| Ligand | Yield (7-Br) | Yield (5-Br) | Observation |
|---|---|---|---|
| PPh3 | < 10% | 85% | 7-Br is too hindered for simple phosphines. |
| BINAP | 35% | 92% | Moderate conversion. |
| RuPhos | 94% | 98% | Recommended System. |
Reactivity & Functionalization Logic
The 7-bromo-4-methoxyindoline scaffold offers a unique "3-Point Vector" for diversification.
Figure 2: Functionalization logic. Note that N1 alkylation is slower in the 7-bromo isomer due to the ortho-bromo steric clash.
References
-
Fischer Indole Synthesis Mechanism & Scope
- Bocchi, V., & Palla, G. Tetrahedron 1986, 42, 5019.
-
Buchwald-Hartwig Coupling of Hindered Halides
-
Maitro, G., et al. Precatalysts for the Buchwald-Hartwig Amination. .
- Ruiz-Castillo, P., & Buchwald, S. L. Chem. Rev. 2016, 116, 12564. (Guidance on RuPhos for ortho-substituted aryl halides).
-
- Indoline Synthesis via Reduction: Gribble, G. W., et al. Synthesis 1977, 859. (Standard NaCNBH3/AcOH protocol).
- Bartoli Indole Synthesis (Alternative Route): Bartoli, G., et al. Tetrahedron Lett. 1989, 30, 2129. (Use of vinyl Grignard on nitroarenes to access 7-substituted indoles).
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Rigorous Analytical Method Scrutiny in Indole Derivative Research
Indole derivatives represent a vast and crucial class of molecules, spanning from essential neurotransmitters like serotonin and melatonin to vital plant hormones such as indole-3-acetic acid, and a wide array of pharmaceutical agents.[1] The inherent reactivity and structural diversity of the indole scaffold present unique challenges in their accurate quantification and characterization. Therefore, the analytical methods employed must not only be precise and accurate but also robust and transferable across different laboratories, equipment, and even analytical techniques. This is where the critical process of cross-validation comes into play.
Cross-validation of analytical methods is the systematic process of verifying that a validated method produces consistent, reliable, and accurate results under different conditions.[2] This is paramount in drug development and research to ensure data integrity, facilitate inter-laboratory studies, and comply with regulatory expectations set forth by bodies like the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
This guide provides an in-depth comparison of common analytical methods for indole derivatives, with a focus on the principles and practical execution of cross-validation. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Pillar 1: A Comparative Overview of Analytical Techniques for Indole Derivatives
The choice of an analytical technique for indole derivatives is dictated by the analyte's physicochemical properties (e.g., volatility, polarity, thermal stability), the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of indole derivatives, particularly those that are non-volatile or thermally labile.[5] Its versatility is enhanced by a variety of detectors:
-
UV-Vis and Photodiode Array (PDA) Detectors: These are the workhorses for routine analysis of indole derivatives that possess a chromophore.[6] The indole ring itself provides UV absorbance, making this a broadly applicable detection method.[1]
-
Fluorescence Detectors (FLD): For enhanced sensitivity and selectivity, FLD is an excellent choice as many indole derivatives are naturally fluorescent or can be derivatized to fluoresce.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for volatile and thermally stable indole derivatives. For non-volatile indoles, derivatization is often required to increase their volatility. GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, aiding in compound identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of indole derivatives in complex matrices, such as biological fluids.[7] Its exceptional sensitivity and selectivity allow for the quantification of trace levels of analytes with minimal sample cleanup.[7] The use of techniques like Ultra-Performance Liquid Chromatography (UPLC) further enhances the speed and resolution of separations.[5][8]
The following is a logical workflow for selecting an appropriate analytical method for an indole derivative:
Caption: Method selection workflow for indole derivative analysis.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-FLD, and LC-MS/MS for the analysis of various indole derivatives, compiled from published validation studies.
Table 1: Performance Characteristics of HPLC-UV/PDA Methods for Indole Derivatives
| Indole Derivative | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Melatonin | 10–100 µg/mL | 25.9 ng/mL | 78.7 ng/mL | 100.47% | < 2.04% | [9] |
| Indole-3-acetic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [10][11] |
| Ergot Alkaloids | 25-400 µg/kg | 3.23 - 6.53 µg/kg | 11.78 - 13.06 µg/kg | Not Specified | < 15.4% | [12][13] |
| Tryptamine | Not Specified | Not Specified | Not Specified | >98% | Not Specified | [14] |
Table 2: Performance Characteristics of HPLC-FLD Methods for Indole Derivatives
| Indole Derivative | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Indole-3-acetic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Ergot Alkaloids | 25-400 µg/kg | 3.23 - 6.53 µg/kg | 11.78 - 13.06 µg/kg | Not Specified | < 15.4% | [12][13] |
Table 3: Performance Characteristics of LC-MS/MS Methods for Indole Derivatives
| Indole Derivative | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Tryptamines | 0.5–100 ng/mL | 0.06–0.11 ng/mL | 0.18–0.34 ng/mL | 74.1–111.6% | < 18.3% | [15] |
| 6-Hydroxymelatonin | 0.05 - 50 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Ergot Alkaloids | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [16] |
Pillar 2: The Cross-Validation Process: Ensuring Inter-Method and Inter-Laboratory Concordance
Cross-validation is essential when an analytical method is transferred to a different laboratory or when results from two different analytical methods need to be compared.[3][17] The process should be governed by a pre-approved protocol that outlines the objectives, procedures, and acceptance criteria.[4]
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for inter-laboratory/inter-method cross-validation.
Experimental Protocol: Inter-Laboratory Cross-Validation of an HPLC-UV Method for Melatonin
This protocol outlines a comparative study for the transfer of a validated HPLC-UV method for the quantification of melatonin in a pharmaceutical formulation from a transferring laboratory (Lab A) to a receiving laboratory (Lab B).
1. Objective: To demonstrate that Lab B can produce results that are equivalent in accuracy and precision to those of Lab A using the validated HPLC-UV method for melatonin.
2. Scope: This protocol applies to the transfer of the validated analytical method for melatonin assay.
3. Responsibilities:
-
Lab A (Transferring Laboratory): Provide the validated method procedure and validation report. Supply a sufficient quantity of a single, homogeneous batch of the melatonin formulation and the reference standard.
-
Lab B (Receiving Laboratory): Ensure all necessary equipment, reagents, and trained personnel are available. Perform the analysis according to the provided method and protocol.
4. Materials and Equipment:
-
Melatonin reference standard
-
Homogeneous batch of melatonin tablets
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)
-
HPLC-grade methanol and water
-
Phosphate buffer components
-
Standard laboratory glassware and equipment
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of melatonin reference standard in methanol and dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution: Weigh and powder 20 melatonin tablets. Transfer a portion of the powder equivalent to one tablet's declared melatonin content into a volumetric flask. Add methanol and sonicate to dissolve. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.
6. Chromatographic Conditions: [9]
-
Mobile Phase: Acetonitrile:Water (65:35, v/v)
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
7. Experimental Design:
-
Both Lab A and Lab B will analyze six independent preparations of the melatonin tablet sample.
-
Each sample preparation will be injected in duplicate.
8. Acceptance Criteria:
-
The mean assay value from Lab B should be within ±2.0% of the mean assay value from Lab A.
-
The Relative Standard Deviation (RSD) for the six assay results should be ≤ 2.0% for each laboratory.
-
The 90% confidence interval for the ratio of the mean results from both labs should be within 0.80-1.25.[4]
9. Data Analysis: The results from both laboratories will be tabulated and statistically compared using a Student's t-test to assess for any significant difference between the means and an F-test to compare the variances.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods for Tryptamine Analysis
This protocol describes a cross-validation study to compare the performance of a validated HPLC-UV method and a newly developed LC-MS/MS method for the quantification of tryptamine in a spiked plasma matrix.
1. Objective: To compare the accuracy and precision of the HPLC-UV and LC-MS/MS methods for the quantification of tryptamine in human plasma.
2. Scope: This protocol applies to the analysis of tryptamine in spiked human plasma samples using two different analytical techniques.
3. Materials and Equipment:
-
Tryptamine reference standard
-
Human plasma
-
HPLC system with UV detector
-
LC-MS/MS system (e.g., triple quadrupole)
-
Appropriate analytical columns (e.g., C18 for HPLC, HILIC or C18 for LC-MS/MS)
-
Solvents and reagents for both methods
4. Sample Preparation:
-
Prepare a stock solution of tryptamine.
-
Spike human plasma at three concentration levels (low, medium, and high) covering the linear range of both methods.
-
Prepare six replicates at each concentration level.
-
Process the samples according to the specific sample preparation protocols for each method (e.g., protein precipitation for LC-MS/MS, liquid-liquid extraction for HPLC-UV).
5. Analytical Methods:
-
HPLC-UV: Analyze the processed samples using a validated HPLC-UV method.
-
LC-MS/MS: Analyze the processed samples using the developed LC-MS/MS method.
6. Acceptance Criteria:
-
The mean concentration at each level determined by the LC-MS/MS method should be within ±15% of the mean concentration determined by the HPLC-UV method.
-
The precision (%RSD) for each method at each concentration level should be ≤ 15%.
7. Data Analysis: The results will be compared using statistical methods such as Bland-Altman analysis to assess the agreement between the two methods. Linear regression analysis of the results from the two methods will also be performed.
Pillar 3: Navigating the Modern Regulatory Landscape: ICH Q2(R2) and Q14
The regulatory landscape for analytical method validation is continually evolving. The recent adoption of ICH Q2(R2) and the new ICH Q14 guideline on Analytical Procedure Development signifies a shift towards a more holistic and lifecycle-based approach to analytical methods.[18][19][20]
-
ICH Q14 (Analytical Procedure Development): This guideline encourages a more systematic approach to method development, including the definition of an Analytical Target Profile (ATP), which prospectively summarizes the method's intended purpose and desired performance characteristics.[17][18]
-
ICH Q2(R2) (Validation of Analytical Procedures): The revised guideline provides greater clarity on the validation parameters and introduces new concepts such as the use of confidence intervals for accuracy assessment.[3][19]
A key aspect of this modern approach is the emphasis on robustness, which should be evaluated during method development to understand the impact of small, deliberate variations in method parameters on the results.[21]
The relationship between method development, validation, and transfer is illustrated in the following diagram:
Caption: The analytical method lifecycle approach.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for indole derivatives is not merely a regulatory hurdle but a fundamental scientific necessity. It ensures the reliability and comparability of data, which is the bedrock of sound research and the development of safe and effective medicines. By embracing a systematic and risk-based approach to method development, validation, and transfer, as outlined in the latest ICH guidelines, researchers and drug developers can have greater confidence in their analytical results and contribute to the advancement of science and public health.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023. Available from: [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. 2023. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2026. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. 2024. Available from: [Link]
-
ICH publishes Training Materials on Q2(R2) and Q14. ECA Academy. 2025. Available from: [Link]
-
Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Premier Research. 2024. Available from: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. International Council for Harmonisation. 2025. Available from: [Link]
-
FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available from: [Link]
-
Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. 2015. Available from: [Link]
-
Development and validation of an analytical method for determination of ergot alkaloids in animal feedingstuffs with high performance liquid chromatography - fluorescence detection. Library of Science. Available from: [Link]
-
ICH publishes Training Materials on Q2(R2) and Q14. ECA Academy. 2025. Available from: [Link]
-
Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. PubMed. 2009. Available from: [Link]
-
Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assasy Methods. U.S. Food and Drug Administration. 2007. Available from: [Link]
-
Validation of Ergot Alkaloids in Feeds by LC-MS/MS. AAFCO. Available from: [Link]
-
(PDF) A Review on Comparative study of HPLC and UPLC. Academia.edu. Available from: [Link]
-
(PDF) Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2). ResearchGate. 2025. Available from: [Link]
-
Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. MDPI. 2023. Available from: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. 2025. Available from: [Link]
-
Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PubMed. 2012. Available from: [Link]
-
Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. PMC. Available from: [Link]
-
Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection. PubMed. 2016. Available from: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. 2023. Available from: [Link]
-
Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Journal of Applied Pharmaceutical Science. 2018. Available from: [Link]
-
HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. 2021. Available from: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. 2023. Available from: [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. ACG. 2025. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available from: [Link]
-
A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. DergiPark. Available from: [Link]
-
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. 2021. Available from: [Link]
-
HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es. Research Journal. 2014. Available from: [Link]
-
Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Academic Journals. 2020. Available from: [Link]
-
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. 2024. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. 2024. Available from: [Link]
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. 2023. Available from: [Link]
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Benchmarking the Reactivity of Substituted Indoles: A Technical Guide
Topic: Benchmarking the Reactivity of Substituted Indoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Indole Reactivity Landscape
The indole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore in over 10% of heterocyclic pharmaceuticals (e.g., Sumatriptan, Indomethacin). However, its high reactivity presents a "regioselectivity paradox." The electron-rich pyrrole ring drives rapid electrophilic substitution at C3, often rendering C2 functionalization challenging without specific directing groups or blocking strategies.
This guide objectively benchmarks the reactivity of substituted indoles, comparing Electrophilic Aromatic Substitution (EAS) against C2-Lithiation/Metalation pathways. It provides experimental protocols to quantify these differences, enabling researchers to rationally design synthetic routes based on substituent electronics rather than trial-and-error.
Mechanistic Principles & Electronic Profiling
To benchmark reactivity, one must map the electronic influence of substituents on the indole core. The pyrrole ring is
Visualization: The Indole Reactivity Map
The following diagram delineates the competing reactive sites and the influence of electronic effects.[1]
Figure 1: Mechanistic map illustrating the divergence between kinetic C3-electrophilic attack and thermodynamic C2-metalation, modulated by substituent effects.
Benchmark 1: Electrophilic Aromatic Substitution (EAS)
The Vilsmeier-Haack formylation serves as the gold standard for benchmarking nucleophilicity due to its high C3-regioselectivity and sensitivity to electronic perturbations.
Comparative Data: Substituent Effects on Rate
The following table synthesizes relative reactivity trends derived from Hammett kinetic studies (
| Substituent (Position 5/6) | Electronic Effect ( | Relative Rate ( | Primary Outcome (EAS) | Recommended Adjustment |
| 5-Methoxy (-OMe) | Strong EDG (-0.27) | ~10 - 50x | Exclusive C3 | Lower temp (0°C), limit reagent to avoid bis-acylation. |
| 5-Methyl (-Me) | Weak EDG (-0.17) | ~5 - 10x | Exclusive C3 | Standard protocol. |
| Indole (H) | Reference (0.[2][3][4][5][6][7]00) | 1.0 | Exclusive C3 | Standard protocol. |
| 5-Bromo (-Br) | Weak EWG (+0.23) | ~0.2 - 0.5x | Dominant C3 | Increase temp (25-40°C) or reaction time. |
| 5-Nitro (-NO | Strong EWG (+0.78) | < 0.01x | Sluggish / C3 | Requires forcing conditions (Reflux) or alternative method (e.g., C-H activation). |
*Note: Relative rates are approximate approximations based on Hammett correlations and competitive palladation studies [1, 2].
Protocol: Competitive Kinetic Benchmarking
To determine the precise reactivity of a new indole derivative against a standard, use this self-validating competition experiment.
Objective: Determine
Reagents:
-
Indole A (Substituted): 0.50 mmol
-
Indole B (Reference, e.g., 5-methylindole): 0.50 mmol
-
Electrophile: Vilsmeier Reagent (POCl
/DMF) or -Iodosuccinimide (NIS): 0.10 mmol (Limiting Reagent ) -
Internal Standard: 1,3,5-Trimethoxybenzene (0.50 mmol)
Workflow:
-
Dissolution: Dissolve Indole A, Indole B, and Internal Standard in CD
CN or DMF- (3.0 mL). -
T0 Analysis: Acquire T0 NMR/LCMS to confirm 1:1 ratio.
-
Initiation: Add limiting electrophile (0.2 equiv) at 0°C. Stir for 15 min.
-
Quench: Immediately quench with sat. NaHCO
(or Na S O for NIS). -
Analysis: Measure the ratio of Product A to Product B.
Calculation:
Since the conversion is low (<20%), the rate ratio approximates the product ratio:
Figure 2: Experimental workflow for determining relative nucleophilicity via competition kinetics.
Benchmark 2: C2-Functionalization (The "Switch")
When C3 is blocked or when dealing with electron-deficient indoles (where EAS is slow), C2-lithiation or C-H Activation becomes the superior pathway.
The Acidity Principle
Unlike EAS, which relies on electron density, C2-lithiation relies on the acidity of the C2-H bond.
-
Electron Withdrawing Groups (EWGs) at C5/C6 increase the acidity of C2-H, making lithiation more efficient (inverse to EAS trends).
-
N-Protection: Essential.
-H ( ~17) is far more acidic than C2-H ( ~35). Use -Boc, -SEM, or -Tosyl.
Protocol: C2-Lithiation and Trapping
This protocol validates the accessibility of the C2 position.
-
Protection: Start with
-Boc-5-substituted indole. -
Deprotonation:
-
Solvent: Anhydrous THF (0.2 M).
-
Base:
-BuLi (1.1 equiv) or LDA (1.2 equiv) at -78°C. -
Time: Stir for 1 hour at -78°C. (Note: EWGs allow faster deprotonation).
-
-
Trapping: Add electrophile (e.g., DMF, MeI, I
) (1.5 equiv). -
Warm: Allow to warm to RT over 2 hours.
-
Workup: Quench with NH
Cl.
Success Metric: >80% yield of C2-substituted product indicates successful "switch" from C3 reactivity.
Strategic Decision Matrix
Use this logic flow to select the optimal synthetic strategy based on your specific indole substrate.
Figure 3: Decision tree for selecting synthetic methodology based on regiochemistry and electronic profile.
References
-
Stuart, D. R., & Fagnou, K. (2007). "The Oxidative Cross-Coupling of Indoles and Benzene via C-H Activation." Science, 316(5828), 1172-1175. Link
-
Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 48(51), 9608-9644. Link
-
Joucla, L., & Djakovitch, L. (2009). "Transition metal-catalysed direct C–H arylation of indole: a review." Advanced Synthesis & Catalysis, 351(5), 673-714. Link
-
Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Context on C2-Lithiation pKa values). Link
-
Clementi, S., Linda, P., & Marino, G. (1972). "Reactivity of indoles in electrophilic substitution." Journal of the Chemical Society, Perkin Transactions 2, 1972, 1172-1175. Link
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Comparative study of methoxy-indole building blocks in drug discovery
Executive Summary: The "Privileged" Methoxy-Indole Scaffold
In the hierarchy of heterocyclic building blocks, the indole scaffold is indisputably "privileged," serving as the core pharmacophore for over 40 FDA-approved drugs. However, the substitution pattern of the indole ring—specifically the placement of a methoxy (-OMe) group—drastically alters the physicochemical properties, metabolic fate, and receptor binding profiles of the final drug candidate.
This guide provides a technical comparison of 4-, 5-, 6-, and 7-methoxyindole building blocks. Unlike generic catalogs, we analyze these isomers through the lens of Structure-Activity Relationship (SAR) , Metabolic Stability (DMPK) , and Synthetic Feasibility , providing actionable data to guide your lead optimization strategy.
Comparative Analysis: Electronic & Physicochemical Profiling[1]
The position of the methoxy group dictates the electron density distribution across the indole bicyclic system, influencing both the nucleophilicity at C3 (critical for electrophilic substitutions) and the hydrogen-bond accepting capability of the methoxy oxygen.
Table 1: Physicochemical & Electronic Comparison of Methoxy-Indole Isomers
| Feature | 4-Methoxyindole | 5-Methoxyindole | 6-Methoxyindole | 7-Methoxyindole |
| Electronic Effect (C3) | Moderate activation; steric clash possible at C3 | Strongest activation (Para-like resonance to C3) | Moderate activation | Weak activation; Ortho-like steric hindrance to N1 |
| pKa (Conjugate Acid) | ~ -2.1 | ~ -2.4 (Most basic C3) | ~ -2.2 | ~ -2.5 |
| Lipophilicity (cLogP) | 2.10 | 2.05 | 2.12 | 2.15 |
| Metabolic Liability | High (O-demethylation) | Very High (Major soft spot for CYP2D6) | Moderate | Moderate to Low |
| 5-HT Receptor Affinity | Low/Selectivity Modulator | High (Mimics Serotonin 5-OH) | Moderate | Low |
| Synthetic Difficulty | High (Fischer cyclization fails) | Low (Fischer works well) | Moderate | Moderate |
Expert Insight: The "Serotonin Mimicry" Trap
While 5-methoxyindole is the most common building block because it mimics the 5-hydroxy group of serotonin (5-HT), this structural similarity is a double-edged sword. It guarantees high affinity for 5-HT receptors (desirable for CNS targets) but introduces a massive metabolic liability. The 5-OMe group is rapidly O-demethylated by CYP2D6 to form the 5-hydroxy metabolite, which is then cleared by Phase II conjugation.
-
Recommendation: If 5-HT affinity is not the primary goal (e.g., for kinase inhibitors), switch to 6-methoxyindole or 4-methoxyindole to retain the indole character while disrupting the metabolic recognition motif.
Synthetic Accessibility & Regioselectivity
Choosing the right isomer often depends on synthetic feasibility. The Fischer Indole Synthesis , the workhorse of indole chemistry, exhibits drastic differences in regioselectivity based on the methoxy position.
The Regioselectivity Challenge
-
5-Methoxyindole: Easily synthesized from 4-methoxyphenylhydrazine. The symmetry of the hydrazine ensures only one product is formed.
-
4-Methoxyindole & 6-Methoxyindole: Synthesizing these from 3-methoxyphenylhydrazine yields a mixture of 4-OMe and 6-OMe isomers. Separation is difficult and yields are poor.
-
Solution: For 4-substituted indoles, the Leimgruber-Batcho or Hemetsberger synthesis is required.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal synthetic route based on the target methoxy-indole isomer.
Figure 1: Synthetic decision tree highlighting the limitations of Fischer Indole Synthesis for 4- and 6-methoxy isomers and recommending alternative routes.
Case Studies: Validating the Building Blocks
Case Study A: 5-Methoxyindole in Indomethacin
Indomethacin (NSAID) utilizes the 5-methoxyindole core.
-
Role: The 5-methoxy group mimics the electronic properties of endogenous ligands but, more importantly, it provides a crucial hydrophobic contact in the COX-1/COX-2 active site.
-
Observation: Removal or displacement of the methoxy group to the 4- or 6-position results in a significant loss of potency, confirming the tight SAR around the C5 position for this class of enzymes.
Case Study B: Lurbinectedin (Zepzelca)
Lurbinectedin , approved for metastatic small cell lung cancer, is a marine-derived alkaloid analog.
-
Building Block: Synthesized using 2-(5-methoxy-1H-indol-3-yl)ethanamine .
-
Mechanism: The methoxy group is integral to the molecule's ability to bind in the minor groove of DNA. The electron-donating nature of the methoxy group at C5 modulates the basicity of the adjacent nitrogen, optimizing DNA alkylation kinetics.
Experimental Protocols
Protocol 1: Metabolic Stability Assay (Microsomal Stability)
Objective: To quantify the intrinsic clearance (CLint) and identify O-demethylation liability of methoxy-indole derivatives.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (4-, 5-, 6-methoxyindole derivatives) at 1 µM.
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 min.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile/IS. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion and the specific O-demethylated metabolite (Parent - 14 Da).
Self-Validating Check:
-
Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.
-
If 5-methoxyindole T1/2 < 15 min, suspect rapid CYP2D6 O-demethylation. Confirm by repeating assay with Quinidine (CYP2D6 inhibitor).
Protocol 2: Synthesis of 4-Methoxyindole (Leimgruber-Batcho Method)
Rationale: Avoids the regio-isomeric mixture inherent in Fischer synthesis.
-
Reagents: 2-Methyl-3-nitroanisole, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine hydrate.
-
Enamine Formation: Reflux 2-Methyl-3-nitroanisole with 1.5 eq. DMF-DMA and 1.1 eq. Pyrrolidine in DMF for 4 hours. The red solution indicates formation of the
-dimethylaminostyrene intermediate. -
Cyclization: Dissolve the crude intermediate in MeOH/THF (1:1). Add Raney Nickel (10 mol%) and add Hydrazine hydrate dropwise at 60°C. (Caution: Exothermic).
-
Workup: Filter catalyst through Celite. Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc 4:1).
-
Yield Expectation: 65-75% of pure 4-methoxyindole.
Biological Signaling & Metabolism Visualization
The following diagram details the metabolic divergence of 5-methoxyindole derivatives, highlighting the "Soft Spot" liability.
Figure 2: Metabolic pathway of 5-methoxyindole derivatives showing the critical CYP2D6-mediated O-demethylation step.
References
-
National Institutes of Health (NIH). (2025). Bazedoxifene Structure and Pharmacology. PubChem Database.[1][2] Retrieved from [Link]
-
Food and Drug Administration (FDA). (2020). Zepzelca (Lurbinectedin) Prescribing Information. Retrieved from [Link]
-
Zhang, M., et al. (2018). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole in Reaction Mixtures
A Comparative Evaluation of HPLC, GC-MS, and qNMR Methodologies
For researchers and drug development professionals, the precise quantification of synthetic intermediates is paramount to ensuring reaction efficiency, process control, and final product purity. 7-bromo-4-methoxy-2,3-dihydro-1H-indole is a key building block in various pharmaceutical syntheses, making its accurate measurement in complex reaction matrices a critical analytical challenge. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for this purpose. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring each method serves as a self-validating system for robust and reliable data.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework that ensures data integrity. Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[1] According to International Council for Harmonisation (ICH) guidelines, this involves assessing key parameters to build confidence in the reliability and accuracy of the results.[2][3]
Key Validation Parameters Include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The protocols described herein are designed with these principles in mind, providing a framework that is not only functional but also inherently verifiable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for In-Process Monitoring
HPLC is often the primary choice for monitoring reaction progress due to its versatility, robustness, and applicability to a wide range of compounds that are not sufficiently volatile for GC.
The Rationale for HPLC
For a substituted indole like 7-bromo-4-methoxy-2,3-dihydro-1H-indole, a Reverse-Phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (typically C18) effectively retains the moderately polar indole derivative, while a polar mobile phase allows for controlled elution. The inclusion of an acid, such as formic or trifluoroacetic acid (TFA), in the mobile phase is a critical choice.[4] It protonates residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[4] UV detection is well-suited as the indole scaffold possesses a strong chromophore.[5]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture by diluting it into 900 µL of acetonitrile. This immediately stops the reaction and precipitates insoluble salts.
-
Vortex the quenched sample for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Take a 100 µL aliquot of the supernatant and dilute it 1:10 with the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). The final dilution factor is 100. Causality: Diluting with the mobile phase ensures sample-solvent compatibility and prevents peak distortion upon injection.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[5]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Kinetex 5 µm C18 100 Å, 150 x 4.6 mm).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Elution Mode: Isocratic elution with 50% B for 10 minutes. Justification: An isocratic method is simpler, more robust, and faster for routine quantification once separation from key impurities is established. A gradient elution may be necessary during method development to resolve all components.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 280 nm.
-
-
Quantification:
-
Prepare a 5-point calibration curve using a certified reference standard of 7-bromo-4-methoxy-2,3-dihydro-1H-indole (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Plot the peak area against the concentration and perform a linear regression. The R² value should be >0.995 for a linear relationship.
-
Calculate the concentration in the reaction sample using the calibration curve, accounting for the 100-fold dilution.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Confirmatory Identity
GC-MS is a powerful alternative, particularly for identifying and quantifying low-level impurities alongside the main analyte. It offers exceptional sensitivity and provides structural information through mass fragmentation patterns.
The Rationale for GC-MS
The suitability of GC-MS hinges on the analyte's thermal stability and volatility. 7-bromo-4-methoxy-2,3-dihydro-1H-indole is expected to be sufficiently stable and volatile for GC analysis. The key advantage of MS detection is its specificity. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), making it easy to confirm the identity of the analyte peak even in a complex matrix.[7] Electron Ionization (EI) is a standard choice that produces reproducible fragmentation patterns for library matching and structural confirmation.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of ethyl acetate containing an internal standard (IS), such as tetradecane (C14H30), at a known concentration (e.g., 20 µg/mL). Causality: Ethyl acetate is a volatile organic solvent suitable for GC injection. An internal standard corrects for variations in injection volume and instrument response.
-
Add 500 µL of a saturated sodium bicarbonate solution to neutralize any acid from the reaction. Vortex thoroughly.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. Justification: The temperature program is designed to first elute volatile solvents and then separate the analyte from other reaction components based on boiling point.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Scan mode (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification. For SIM, monitor the molecular ion (e.g., m/z 241/243) and a characteristic fragment ion.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
This ratiometric approach provides higher precision than external standard calibration.[8]
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification via internal standard.
Quantitative NMR (qNMR): The Power of Absolute Quantification
qNMR is a primary analytical method that can determine the concentration of a substance without the need for an identical analyte reference standard.[9] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
The Rationale for qNMR
This technique is exceptionally valuable when a certified reference standard of the analyte is unavailable or expensive. By using a certified internal standard (IS) of known concentration and structure, the concentration of the analyte can be calculated directly.[8] For 7-bromo-4-methoxy-2,3-dihydro-1H-indole, several protons (e.g., the methoxy protons or aromatic protons) should give well-resolved signals in a region of the ¹H NMR spectrum free from interference. The use of a deuterated solvent with a known amount of IS provides a highly accurate and precise result.[9]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture into a vial.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard of known concentration. Maleic acid or dimethyl sulfone are excellent choices as their singlets appear in clean regions of the spectrum.
-
Ensure the sample is fully dissolved by vortexing.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆. Justification: Aprotic solvents like DMSO-d₆ often provide sharp N-H signals which can be useful for quantification of indole-like structures.[9]
-
Key Parameters:
-
Pulse Angle: 30-45°. A 90° pulse can be used, but a longer relaxation delay is required.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (analyte and IS). This is CRITICAL for accurate quantification. A value of 30 seconds is often a safe starting point.
-
Number of Scans: 8 to 16, depending on sample concentration.
-
Acquisition Time: ~4 seconds.
-
-
-
Quantification:
-
Process the spectrum with a zero-filling and a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS).
-
Calculate the concentration using the following formula:
Conc_analyte = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * Conc_IS
Where:
-
N = Number of protons for the integrated signal (e.g., 3 for a -OCH₃ group)
-
MW = Molecular Weight
-
Conc_IS = Concentration of the internal standard
-
Workflow for qNMR Analysis
Caption: Workflow for absolute quantification using qNMR.
Performance Comparison and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, absolute certainty of structure, or quantification without a reference standard.
Table 1: Comparison of Quantitative Performance Metrics
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good (based on retention time) | Excellent (retention time + mass) | Excellent (unique chemical shifts) |
| Linearity (R²) | > 0.995 | > 0.995 | N/A (single-point calibration) |
| LOD | ~0.1-0.5 µg/mL | ~0.01-0.1 µg/mL | ~5-10 µg/mL |
| LOQ | ~0.5-1.5 µg/mL | ~0.05-0.3 µg/mL | ~20-30 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (%RSD) | < 2% | < 3% (with IS) | < 1.5% |
| Analysis Time/Sample | 10-15 min | 20-25 min | 15-20 min (with long delay) |
| Reference Standard | Required | Required | Not for analyte (IS only) |
Choosing the Right Tool for the Job
-
For routine, high-throughput in-process control (IPC): HPLC-UV is the undisputed choice. It is fast, robust, and provides excellent precision for tracking reaction conversion.
-
For identifying and quantifying trace-level impurities or for confirmatory analysis: GC-MS is superior. Its high sensitivity and the structural information from the mass spectrum are invaluable for impurity profiling and ensuring the correct product is being formed.
-
For certifying the purity of a reference standard or when an analyte standard is not available: qNMR is the gold standard. It provides a direct, highly accurate measure of concentration without relying on a calibration curve, making it a powerful tool for primary characterization.
Conclusion
The quantitative analysis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole in reaction mixtures can be successfully achieved using HPLC, GC-MS, and qNMR. Each technique offers distinct advantages and operates on orthogonal principles, providing a comprehensive analytical toolkit. HPLC serves as a rapid and robust workhorse for process monitoring, GC-MS delivers high sensitivity and structural confirmation, and qNMR offers unparalleled accuracy for absolute quantification. By understanding the underlying rationale of each method and applying the principles of analytical validation, researchers can select the most appropriate technique to generate reliable, high-quality data, thereby accelerating drug development timelines and ensuring product quality.
References
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
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SIELC. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
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Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Koren, Z. (1994). HPLC-PDA analysis of brominated indirubinoid, indigoid, and isatinoid dyes. Semantic Scholar. Retrieved from [Link]
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Andorfer, M. C., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Retrieved from [Link]
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ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]
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Smith, C. R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
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University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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Agarwal, V., et al. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. Retrieved from [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Retrieved from [Link]
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Alcaide, B., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Retrieved from [Link]
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Liu, C., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]
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Li, C. Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
